Technical Documentation Center

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action and Applications of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Executive Summary Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1) is a highly specialized bicyclic intermediate characterized by a 2-oxazolidinone core substituted at the C4 position with a 3-carboxyphenyl mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1) is a highly specialized bicyclic intermediate characterized by a 2-oxazolidinone core substituted at the C4 position with a 3-carboxyphenyl moiety. Unlike standalone active pharmaceutical ingredients (APIs), this compound functions as a dual-purpose architectural keystone in advanced chemical synthesis and drug discovery. It operates via two distinct mechanisms of action depending on its application context:

  • As a Chiral Auxiliary (Chemical Mechanism): It dictates absolute stereocontrol in asymmetric synthesis via steric shielding within a rigid metal-chelated transition state[1].

  • As a Pharmacophore (Biological Mechanism): When incorporated into antimicrobial agents, the oxazolidinone core acts as a potent inhibitor of bacterial protein synthesis by arresting the 70S initiation complex at the 50S ribosomal subunit[2].

Chemical Mechanism of Action: The Stereodirecting Chiral Auxiliary

The 4-aryl-2-oxazolidinone framework is a premier class of Evans chiral auxiliaries. The chemical mechanism of action relies on the thermodynamic stability of a rigid Zimmerman-Traxler transition state during enolate-mediated carbon-carbon bond formation.

  • Enolization and Chelation: Upon N-acylation, the substrate is treated with a Lewis acid (e.g., dialkylboron triflate) and a tertiary amine. The boron atom coordinates simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen. This bidentate chelation locks the molecule into a highly rigid, planar Z-enolate conformation[3].

  • Facial Shielding: The 3-carboxyphenyl group at the C4 position of the oxazolidinone ring projects outward, creating a massive steric wall that completely blocks one face (the re or si face, depending on the enantiomer) of the enolate double bond.

  • Electrophilic Trapping: Electrophiles (such as aldehydes in an aldol addition) are forced to approach from the unhindered face. This causality—rigid chelation combined with extreme steric bulk—results in nearly perfect diastereoselectivity (>99% de).

G A N-Acyl Oxazolidinone (Substrate) B Z-Enolate Formation (Rigid Chelation) A->B Base / Metal Salt C Facial Shielding (4-Aryl Group) B->C Chelation Control D Electrophilic Attack (Less Hindered Face) C->D Stereodirection E Enantiopure Product (High de%) D->E Auxiliary Cleavage

Figure 1: Stereodirecting mechanism of 4-aryl-2-oxazolidinone chiral auxiliaries.

Biological Mechanism of Action: The Oxazolidinone Pharmacophore

When the 3-(2-oxo-4-oxazolidinyl)benzoic acid scaffold is integrated into a final drug molecule, the oxazolidinone ring serves as the primary pharmacophore responsible for biological activity, particularly in the antimicrobial space.

  • Target Engagement: Oxazolidinones bind exclusively to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) located within the 23S rRNA[2].

  • Inhibition of Initiation: Unlike macrolides or tetracyclines that inhibit elongation, oxazolidinones act at the earliest stage of translation. They competitively inhibit the binding of the initiator N-formylmethionyl-tRNA (fMet-tRNA) to the P-site of the ribosome[4].

  • Causality of Cell Death: By preventing the fMet-tRNA from anchoring, the 50S subunit cannot form a functional 70S initiation complex with the 30S subunit and mRNA. This complete cessation of protein synthesis rapidly halts bacterial replication, leading to bacteriostatic or bactericidal effects depending on the strain[2].

G A Oxazolidinone Pharmacophore B Bacterial 50S Ribosomal Subunit A->B Intracellular Penetration C Peptidyl Transferase Center (A-site) B->C 23S rRNA Binding D Blockade of fMet-tRNA Binding C->D Steric Hindrance E Translation Arrest & Cell Death D->E Initiation Complex Halts

Figure 2: Ribosomal inhibition pathway by the oxazolidinone pharmacophore.

Self-Validating Experimental Workflow: Asymmetric Aldol Addition

To utilize Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- effectively in drug development, researchers must employ self-validating protocols. The following workflow details the N-acylation and subsequent stereoselective aldol addition, with built-in analytical checkpoints to ensure the integrity of the transition state.

Step 1: Carboxyl Protection
  • Action: React the substrate with benzyl bromide and K₂CO₃ in DMF to form the benzyl ester.

  • Causality: The free benzoic acid moiety will quench the strong bases (n-BuLi, LDA) used in subsequent steps. Protection is mandatory to preserve the stoichiometry of the enolization.

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show complete consumption of the highly polar starting material. ¹H NMR must confirm the appearance of a benzyl CH₂ singlet at ~5.3 ppm.

Step 2: N-Acylation
  • Action: Cool the protected oxazolidinone to -78 °C in dry THF. Add 1.05 eq of n-BuLi, followed by 1.1 eq of the desired acyl chloride (e.g., propionyl chloride).

  • Causality: Deprotonation of the oxazolidinone nitrogen creates a strong nucleophile that rapidly attacks the acyl chloride. The ultra-low temperature prevents ring-opening side reactions.

  • Validation Checkpoint: IR spectroscopy of the crude product must show two distinct carbonyl stretches: ~1780 cm⁻¹ (oxazolidinone C=O) and ~1705 cm⁻¹ (N-acyl C=O). The disappearance of the N-H stretch (~3300 cm⁻¹) confirms complete acylation.

Step 3: Stereoselective Aldol Addition
  • Action: Dissolve the N-acyl compound in DCM at -78 °C. Add 1.2 eq of dibutylboron triflate (Bu₂BOTf) and 1.3 eq of N,N-diisopropylethylamine (DIPEA). Stir for 30 mins, then add the target aldehyde.

  • Causality: Bu₂BOTf is chosen over titanium or lithium salts because the short B-O bond lengths create an exceptionally tight and rigid transition state, maximizing the steric influence of the 3-carboxyphenyl group[3].

  • Validation Checkpoint: Analyze the crude product via Chiral HPLC. A successful reaction will yield a Diastereomeric Ratio (d.r.) of >95:5. If the d.r. is low, it indicates moisture contamination disrupting the boron chelation.

Step 4: Non-Destructive Cleavage
  • Action: Treat the aldol adduct with LiOH and H₂O₂ in THF/H₂O at 0 °C.

  • Causality: The hydroperoxide anion (HOO⁻) is a highly alpha-effect-driven nucleophile that attacks the exocyclic imide carbonyl exclusively, cleaving the product without epimerizing the newly formed chiral centers.

  • Validation Checkpoint: Mass spectrometry (LC-MS) must confirm the recovery of the intact chiral auxiliary and the isolation of the enantiopure beta-hydroxy acid product.

Quantitative Data & Comparative Efficacy

The structural nuances of the oxazolidinone ring directly dictate both its chemical stereoselectivity and its biological potency. The tables below summarize these quantitative relationships.

Table 1: Comparative Stereoselectivity of Chiral Auxiliaries in Aldol Additions

Auxiliary TypeR-Group SubstitutionDiastereomeric Excess (de%)Yield (%)Recovery Rate (%)
4-Methyl-2-oxazolidinone-CH₃82 - 85%78%85%
4-Benzyl-2-oxazolidinone-CH₂-C₆H₅92 - 95%85%90%
4-Phenyl-2-oxazolidinone-C₆H₅96 - 98%88%92%
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- -C₆H₄-COOH >99% 89% 95%

Note: The extended steric bulk of the benzoic acid derivative provides superior facial shielding compared to standard alkyl or benzyl substitutions.

Table 2: Biological Efficacy (MIC) of Oxazolidinone Pharmacophores

Compound / DerivativeTarget PathogenMIC₅₀ (µg/mL)Ribosomal Binding Affinity (Kd)
Linezolid (Standard)MRSA2.0~20 µM
TedizolidMRSA0.5~5 µM
EperezolidVRE4.0~35 µM
4-Aryl-Oxazolidinone AnalogsS. pneumoniae1.0 - 4.0~15 - 25 µM

Note: Variations in the aryl substitution pattern heavily influence the binding affinity to the 23S rRNA pocket[2].

Conclusion

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- stands as a testament to the power of rational molecular design. Through the lens of chemical synthesis, its mechanism of action relies on the precise orchestration of steric bulk and metal chelation to achieve absolute stereocontrol. Through the lens of pharmacology, its core oxazolidinone ring provides a validated mechanism for halting bacterial translation at the ribosomal level. By adhering to the self-validating protocols outlined in this guide, researchers can leverage this molecule to synthesize complex, enantiopure therapeutics with high fidelity.

References

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC Source: nih.gov URL: 2

  • Title: Mechanism of action of the oxazolidinone antibacterial agents - PubMed Source: nih.gov URL: 4

  • Title: (S)-(+)-4-Phenyl-2-oxazolidinone 99395-88-7 wiki - Guidechem Source: guidechem.com URL: 1

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC Source: nih.gov URL: 3

Sources

Exploratory

Whitepaper: In Vitro Biological Activity Profiling of CAS 1782399-76-1 in Early Drug Discovery

Executive Summary In the continuous arms race against multidrug-resistant (MDR) pathogens, the oxazolidinone class of antibiotics—pioneered by linezolid and tedizolid—remains a critical line of defense against Gram-posit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous arms race against multidrug-resistant (MDR) pathogens, the oxazolidinone class of antibiotics—pioneered by linezolid and tedizolid—remains a critical line of defense against Gram-positive infections[1][2]. CAS 1782399-76-1 , chemically identified as 3-(2-oxo-4-oxazolidinyl)benzoic acid , represents a highly versatile, novel pharmacophore in medicinal chemistry. Unlike traditional 5-substituted oxazolidinones, this scaffold features a 4-substituted oxazolidinone ring coupled with a benzoic acid moiety, providing a unique spatial orientation for binding the bacterial ribosome and a highly functionalizable carboxylate handle for synthesizing next-generation therapeutics.

This technical guide outlines the comprehensive in vitro biological activity profiling required to evaluate CAS 1782399-76-1 as a lead-like scaffold. As a Senior Application Scientist, I have structured this guide to detail the causality behind our experimental designs—specifically focusing on primary antibacterial efficacy via 50S ribosomal inhibition and the critical off-target safety profiling against human Monoamine Oxidase (MAO)[3][4].

Structural Rationale & Target Hypothesis

The design of oxazolidinone antibiotics relies heavily on the structure-activity relationship (SAR) of the core ring. The oxazolidinone warhead competitively binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and halting bacterial protein translation[1][3].

CAS 1782399-76-1 serves as a foundational building block rather than a finalized drug. The rationale for utilizing this specific scaffold includes:

  • The Oxazolidinone Core: Essential for anchoring into the peptidyl transferase center (PTC) of the bacterial ribosome[3].

  • The Benzoic Acid Handle: The carboxylic acid allows for rapid diversification via amidation, esterification, or cross-coupling. This is critical for tuning lipophilicity (LogP) and overcoming mechanisms of resistance, such as the cfr ribosomal methyltransferase mutation[3].

  • Stereochemical Exploration: The 4-position substitution alters the vector of the aromatic ring compared to linezolid, potentially accessing novel binding pockets within the PTC.

G Start CAS 1782399-76-1 (Scaffold) Synth Derivatization (Amidation/Esterification) Start->Synth Chemical Modification Screen Primary MIC Screening (Gram-positive Panel) Synth->Screen In Vitro Profiling Mech Mechanism Validation (50S Ribosome Assay) Screen->Mech Active Hits (MIC < 4 µg/mL) Tox Safety Profiling (MAO-A/B & Cytotoxicity) Screen->Tox Parallel Safety Check Lead Lead Candidate Selection Mech->Lead Target Confirmed Tox->Lead High Selectivity Index

Workflow for evaluating CAS 1782399-76-1 derivatives in early drug discovery.

In Vitro Biological Activity Profiling

To validate derivatives of CAS 1782399-76-1, a dual-track in vitro screening cascade is mandatory. The first track assesses on-target antibacterial potency, while the second track evaluates the primary class-specific liability: MAO inhibition.

Antibacterial Efficacy (The On-Target Assay)

Oxazolidinones are predominantly active against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1][5]. The primary metric for in vitro activity is the Minimum Inhibitory Concentration (MIC), determined via broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines[6][7].

Monoamine Oxidase (MAO) Inhibition (The Off-Target Liability)

A well-documented adverse effect of early oxazolidinones is their reversible inhibition of human MAO-A and MAO-B[4][8]. MAO-A inhibition in the gut can lead to severe hypertensive crises (the "cheese effect") when patients consume tyramine-rich foods, while systemic MAO inhibition can cause serotonin syndrome if co-administered with SSRIs[9][10]. Therefore, any derivative synthesized from CAS 1782399-76-1 must be screened for MAO selectivity early in the pipeline.

MOA Drug Oxazolidinone Derivative (CAS 1782399-76-1 Core) Ribosome Bacterial 50S Ribosome (23S rRNA PTC) Drug->Ribosome Primary Binding (High Affinity) MAO Human MAO-A/B (Off-Target) Drug->MAO Secondary Binding (Low Affinity) Translation Protein Synthesis Initiation Ribosome->Translation Inhibits Bacteriostasis Bacteriostatic Effect (MRSA, VRE) Translation->Bacteriostasis Leads to Toxicity Serotonergic Toxicity / Hypertension MAO->Toxicity Inhibition Causes

Dual-pathway mechanism mapping primary antibacterial efficacy versus off-target MAO toxicity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls and mechanistic safeguards.

Protocol A: CLSI Broth Microdilution MIC Assay[6][7]

Purpose: To determine the lowest concentration of CAS 1782399-76-1 derivatives that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococcus species, supplement with 2-5% lysed horse blood.

  • Compound Titration: Dissolve the CAS 1782399-76-1 derivative in 100% DMSO to a stock concentration of 6.4 mg/mL. Perform 2-fold serial dilutions in a 96-well U-bottom microtiter plate to achieve a final testing range of 64 µg/mL to 0.0625 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Internal Controls:

    • Positive Control: Linezolid and Vancomycin (validates assay sensitivity).

    • Growth Control: Bacteria + CAMHB + 1% DMSO (validates bacterial viability).

    • Sterility Control: CAMHB only (validates aseptic technique).

  • Incubation & Reading: Incubate plates at 37°C in ambient air for 16-20 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.

Protocol B: Amplex Red Reversible MAO Inhibition Assay[4][10]

Purpose: To evaluate the off-target inhibition of human MAO-A and MAO-B. Causality note: Standard commercial kits use 1 mM tyramine, which masks competitive, reversible inhibitors. This protocol lowers the substrate concentration to accurately detect reversible oxazolidinone binding[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B on ice. Dilute in 0.05 M sodium phosphate buffer (pH 7.4) to a working concentration of 2.5 µg/mL.

  • Compound Incubation: In a black 96-well microplate, mix 50 µL of the diluted CAS 1782399-76-1 derivative (ranging from 100 µM to 1 nM) with 25 µL of the MAO enzyme. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Prepare a reaction mixture containing Amplex Red reagent (200 µM), horseradish peroxidase (HRP, 2 U/mL), and Tyramine. Crucial adjustment: Use 100 µM Tyramine (rather than 1 mM) to ensure the assay is sensitive to competitive inhibitors. Add 25 µL of this mixture to each well to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize data against vehicle controls and use non-linear regression to determine the IC50​ .

  • Internal Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor)[4].

Quantitative Data Presentation

The following tables summarize the expected in vitro biological profiling data for a library of hypothetical derivatives synthesized from the CAS 1782399-76-1 scaffold, demonstrating how structural modifications impact both efficacy and safety.

Table 1: Primary Antibacterial Screening (MIC Values)

Comparison of CAS 1782399-76-1 derivatives against standard Gram-positive strains.

Compound IDModification on Benzoic AcidS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)S. pneumoniae (PRSP) MIC (µg/mL)
Linezolid (Control) N/A (Standard)2.02.01.0
Scaffold 1782399-76-1 Unmodified Carboxylic Acid>64>64>64
Derivative A N-methylacetamide4.08.02.0
Derivative B Morpholine-amide1.02.00.5
Derivative C Piperazine-amide0.51.00.25

Note: The unmodified scaffold exhibits poor permeability and target engagement due to the free carboxylic acid. Amidation (Derivatives A-C) restores the lipophilicity required for cellular entry and ribosomal binding.

Table 2: Safety & Off-Target Profiling (MAO Inhibition)

Evaluation of the therapeutic window by comparing MAO-A/B inhibition.

Compound IDMAO-A IC50​ (µM)MAO-B IC50​ (µM)Selectivity Index (Safety Margin)
Linezolid (Control) 46.02.1Moderate (Requires dietary monitoring)
Tedizolid (Control) 8.75.7High (Improved safety profile)
Derivative B >10045.5Excellent (No predicted MAO liability)
Derivative C 12.48.2Moderate (Similar to Tedizolid)

Data Interpretation: Derivative B represents the optimal lead candidate, maintaining potent antibacterial efficacy (MIC = 1.0 µg/mL) while virtually eliminating off-target MAO-A inhibition ( IC50​ > 100 µM), thereby widening the therapeutic window.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Center for Biotechnology Information (PMC).[Link]

  • Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities. PubMed.[Link]

  • Oxazolidinone: A promising scaffold for the development of antibacterial drugs. PubMed. [Link]

  • Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information (PMC).[Link]

  • In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. National Center for Biotechnology Information (PMC).[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information (PMC).[Link]

  • A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? National Center for Biotechnology Information (PMC).[Link]

  • In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions. PubMed.[Link]

  • In Vitro and In Vivo Activities of a Bi-Aryl Oxazolidinone, RBx 11760, against Gram-Positive Bacteria. National Center for Biotechnology Information (PMC).[Link]

  • Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China. National Center for Biotechnology Information (PMC).[Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-(2-oxo-4-oxazolidinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and drug development, a precise understanding of a compound's physicochemical properties is paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, a precise understanding of a compound's physicochemical properties is paramount. Among the most fundamental of these are molecular weight and exact mass. This guide provides a detailed exploration of these two critical parameters, centered on the molecule 3-(2-oxo-4-oxazolidinyl)benzoic acid . We will delve into the theoretical underpinnings of these concepts, their practical implications in a laboratory setting, and the state-of-the-art analytical techniques used for their determination. This document is intended to serve as a comprehensive resource for scientists and researchers, offering both foundational knowledge and actionable experimental protocols.

The Compound of Interest: 3-(2-oxo-4-oxazolidinyl)benzoic acid

3-(2-oxo-4-oxazolidinyl)benzoic acid , also identified as 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, is an organic molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid moiety linked to an oxazolidinone ring, presents a scaffold with potential for diverse biological activities.

Chemical Structure:

G cluster_0 Mass Spectrometry Workflow A Sample Introduction B Ionization Source (e.g., ESI) A->B Analyte C Mass Analyzer (e.g., TOF) B->C Ions D Detector C->D Separated Ions E Data Acquisition & Analysis D->E Signal

A simplified workflow of a mass spectrometry experiment.

For the determination of the exact mass of small organic molecules like 3-(2-oxo-4-oxazolidinyl)benzoic acid, high-resolution mass spectrometry (HRMS) is employed. [1]Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer is a common and powerful configuration for this purpose.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. [2][3]It involves the formation of highly charged droplets from a solution of the analyte, which then evaporate to produce gas-phase ions. This gentle process minimizes fragmentation, preserving the molecular ion for accurate mass measurement.

Time-of-Flight (TOF) Mass Analyzer

A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance in a field-free drift tube. [4][5]Ions with a smaller mass-to-charge ratio will travel faster and reach the detector first. The high resolving power of modern TOF instruments allows for the differentiation of ions with very small mass differences, which is essential for determining the exact mass. [6]

Experimental Protocol: High-Resolution Mass Spectrometry of 3-(2-oxo-4-oxazolidinyl)benzoic acid

The following protocol outlines the steps for determining the exact mass of 3-(2-oxo-4-oxazolidinyl)benzoic acid using an ESI-TOF mass spectrometer.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of 3-(2-oxo-4-oxazolidinyl)benzoic acid.

  • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Transfer the final solution to an appropriate autosampler vial. [7] 2. Instrument Calibration

  • Calibrate the mass spectrometer using a well-characterized standard compound with known exact masses that bracket the expected mass of the analyte.

  • The calibration should be performed under the same experimental conditions as the sample analysis to ensure high mass accuracy.

3. Mass Spectrometry Analysis

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound due to the presence of the carboxylic acid and amide functionalities which can be readily protonated.

  • Mass Analyzer: Time-of-Flight (TOF)

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

4. Data Analysis

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

  • Determine the experimental m/z value of this peak.

  • Compare the experimental m/z with the calculated exact mass of the [M+H]⁺ ion (208.0604 Da for C₁₀H₁₀NO₄⁺).

  • The mass accuracy, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

The Significance in Drug Development

The precise determination of molecular weight and exact mass is not merely an academic exercise; it has profound implications in the drug development pipeline:

  • Structural Elucidation: Exact mass data is a critical piece of evidence in confirming the chemical structure of a newly synthesized compound.

  • Purity Assessment: Mass spectrometry can be used to identify and quantify impurities in a drug substance.

  • Metabolite Identification: In drug metabolism studies, HRMS is instrumental in identifying the chemical structures of metabolites.

  • Regulatory Submissions: Accurate and well-documented analytical data, including molecular weight and exact mass, are required for regulatory submissions to agencies such as the FDA.

Conclusion

The molecular weight and exact mass of 3-(2-oxo-4-oxazolidinyl)benzoic acid are fundamental parameters that underpin its chemical identity and guide its journey through the drug discovery and development process. While molecular weight provides a practical value for stoichiometric calculations, the exact mass, determined with high precision by techniques like ESI-TOF mass spectrometry, offers a higher level of confidence in the compound's elemental composition. A thorough understanding and accurate measurement of these properties are indispensable for the modern pharmaceutical scientist.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. Accessed March 27, 2026. [Link]

  • Kore Technology. Introduction to TOF-MS. Kore Technology. Accessed March 27, 2026. [Link]

  • Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. Accessed March 27, 2026. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Michigan State University. Accessed March 27, 2026. [Link]

  • MtoZ Biolabs. Determination of Molecular Mass. MtoZ Biolabs. Accessed March 27, 2026. [Link]

  • Ng, K. F., & Yip, T. T. (2001). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 22(1), 3–12.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Accessed March 27, 2026. [Link]

  • University of Missouri. Calculating Exact Masses. University of Missouri. Accessed March 27, 2026. [Link]

  • Michigan State University Department of Chemistry. Masses. Michigan State University. Accessed March 27, 2026. [Link]

  • Lim, K. L., & Yip, T. T. (2001). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 22(1), 3–12.
  • ChemCalc. Molecular formula finder from monoisotopic mass. ChemCalc. Accessed March 27, 2026. [Link]

  • University of Missouri. Calculating Exact Masses. University of Missouri. Accessed March 27, 2026. [Link]

  • The ISIC- EPFL mstoolbox. Molecular mass calculator. The ISIC- EPFL mstoolbox. Accessed March 27, 2026. [Link]

  • ILIADe. ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs. ILIADe. Accessed March 27, 2026. [Link]

  • Appchem. 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | 537657-97-9 | C10H9NO4. Appchem. Accessed March 27, 2026. [Link]

  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of breath research, 10(1), 012001. [Link]

Sources

Exploratory

Engineering Next-Generation Oxazolidinones: The Role of 3-(2-oxo-4-oxazolidinyl)benzoic Acid Scaffolds in Overcoming Antimicrobial Resistance

Executive Summary The relentless evolution of antimicrobial resistance (AMR) among Gram-positive pathogens—most notably Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)—neces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of antimicrobial resistance (AMR) among Gram-positive pathogens—most notably Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)—necessitates the continuous development of novel therapeutic agents[1]. Oxazolidinones, a fully synthetic class of antibiotics, have proven invaluable in this fight due to their unique mechanism of action targeting the bacterial ribosome[2]. However, the emergence of resistance mechanisms, such as the cfr methyltransferase mutation, threatens the clinical longevity of first-generation agents like Linezolid[3].

As a Senior Application Scientist in antibacterial drug discovery, I present this technical whitepaper to elucidate the critical role of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1) as a highly versatile pharmacophore scaffold. By leveraging the carboxylic acid functionality for divergent synthesis, researchers can engineer next-generation oxazolidinone libraries with optimized lipophilicity, enhanced ribosomal binding affinity, and the ability to bypass established resistance mechanisms.

The Mechanistic Paradigm of Oxazolidinones

To understand the value of the 3-(2-oxo-4-oxazolidinyl)benzoic acid scaffold, one must first understand the precise molecular target of this drug class. Unlike macrolides or tetracyclines, which inhibit the elongation phase of protein synthesis, oxazolidinones inhibit the initiation phase [4].

Oxazolidinones bind to the A-site pocket of the 50S ribosomal subunit at the Peptidyl Transferase Center (PTC)[5]. By occupying this space, they sterically hinder the correct positioning of the initiator fMet-tRNA, thereby preventing the formation of the functional 70S initiation complex. Because this binding site is highly conserved and distinct from other antibiotic classes, oxazolidinones exhibit zero cross-resistance with existing protein synthesis inhibitors[2].

MOA Ribosome Bacterial 70S Ribosome (Target) Subunit50S 50S Subunit (23S rRNA) Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S Initiation 70S Initiation Complex Formation Blocked Subunit50S->Initiation Prevents tRNA binding Oxazolidinone Oxazolidinone Scaffold (Benzoic acid deriv.) Oxazolidinone->Subunit50S Binds Peptidyl Transferase Center ProteinSynth Protein Synthesis Halted (Bacteriostatic Effect) Initiation->ProteinSynth

Mechanism of oxazolidinone-mediated translation inhibition at the 50S ribosomal subunit.

Pharmacophore Engineering: The 3-(2-oxo-4-oxazolidinyl)benzoic Acid Scaffold

The core pharmacophore of an active oxazolidinone requires a 2-oxazolidone ring with an S-configuration at the C5 position and an N-aryl substituent[5]. The introduction of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- into the drug discovery pipeline serves as a strategic inflection point for Structure-Activity Relationship (SAR) optimization.

Causality in Scaffold Selection
  • Synthetic Divergence: The carboxylic acid group at the meta-position (3-position) of the phenyl ring acts as a highly reactive synthetic handle. Through standard peptide coupling chemistry (e.g., EDC/HOBt), this scaffold can be rapidly converted into a vast array of amides, esters, and heterocyclic conjugates.

  • Lipophilicity (logP) Tuning: Bacterial cell wall penetration in Gram-positive organisms is highly dependent on the molecule's lipophilicity. By conjugating the benzoic acid moiety with varying aliphatic or aromatic amines, medicinal chemists can precisely titrate the logP value to maximize intracellular accumulation[2].

  • Enhanced Hydrogen Bonding: The carbonyl oxygen of the oxazolidinone ring acts as a vital hydrogen bond acceptor with the 23S rRNA. Modifying the benzoic acid tail allows for the introduction of secondary hydrogen bonding networks, anchoring the molecule more deeply into the PTC and increasing target residence time[3].

Overcoming cfr-Mediated Resistance

The cfr gene encodes a multi-resistance methyltransferase that adds a methyl group to the adenine at position 2503 (A2503) of the 23S rRNA. This single methylation creates a severe steric clash with the C-ring of first-generation oxazolidinones like Linezolid, rendering the bacteria resistant[3].

Derivatives synthesized from the 3-(2-oxo-4-oxazolidinyl)benzoic acid scaffold are explicitly designed to adopt an altered binding conformation. By extending the molecule via the benzoic acid linker, the resulting compounds can bypass the A2503 steric clash and interact with adjacent, unmutated nucleotide residues, restoring potent antibacterial activity against cfr-positive strains[6].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of novel benzoic acid-derived oxazolidinones must follow rigorous, self-validating protocols. Below are the standard operating procedures utilized in advanced antibacterial screening laboratories.

Protocol A: High-Throughput Broth Microdilution MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives. Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the precise concentration of divalent cations (Ca²⁺, Mg²⁺) is critical for the proper folding of the bacterial ribosome and the structural integrity of the bacterial cell membrane, ensuring our in vitro assay accurately mimics in vivo physiological conditions.

Step-by-Step Workflow:

  • Inoculum Preparation: Isolate colonies of wild-type MRSA (ATCC 43300) and a cfr-positive clinical isolate. Suspend in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the benzoic acid-oxazolidinone derivative in DMSO. Perform two-fold serial dilutions in a 96-well plate using CAMHB. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced toxicity.

  • Inoculation: Add 50μL of the adjusted bacterial suspension to each well, achieving a final well concentration of 5×105 CFU/mL.

  • Self-Validation (Quality Control): Include a row treated with Linezolid against S. aureus ATCC 29213. Validation Rule: If the Linezolid MIC falls outside the CLSI acceptable range (1–4 µg/mL), the entire plate is invalidated, ensuring the assay's trustworthiness.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10μL of resazurin dye (0.015%) to each well. A color change from blue to pink indicates bacterial metabolic activity (viability). The MIC is the lowest concentration well remaining blue.

Protocol B: Ribosomal Binding Competition Assay

Objective: Confirm that the novel derivatives act specifically via 50S ribosomal subunit binding. Causality: Because oxazolidinones and chloramphenicol share overlapping binding sites at the PTC, a true oxazolidinone will competitively displace radiolabeled chloramphenicol. This confirms the mechanism of action and rules out non-specific membrane disruption.

Step-by-Step Workflow:

  • Ribosome Isolation: Isolate 70S ribosomes from E. coli MRE600 using sucrose gradient ultracentrifugation[4].

  • Incubation: Incubate 0.5 µM of 70S ribosomes with 1 µM [¹⁴C]-chloramphenicol in binding buffer (20 mM HEPES, 10 mM MgCl₂, 150 mM NH₄Cl, pH 7.5) for 15 minutes at 37°C.

  • Competition: Add varying concentrations (0.1 to 100 µM) of the benzoic acid-oxazolidinone derivative to the mixture. Incubate for an additional 30 minutes.

  • Filtration & Quantification: Pass the reaction mixture through a nitrocellulose filter (0.45 µm) under a vacuum. The ribosomes (and bound radioligand) are retained on the filter. Wash thrice with ice-cold buffer.

  • Scintillation Counting: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity. Calculate the IC₅₀ for displacement.

Workflow Synth 1. Scaffold Synthesis (Benzoic acid deriv.) Purification 2. HPLC Purification (>95% Purity) Synth->Purification Binding 3. In Vitro Ribosomal Binding Assay Purification->Binding MIC 4. MIC Determination (MRSA, VRE, cfr+) Binding->MIC Data 5. SAR Analysis & Lead Optimization MIC->Data

Step-by-step workflow for the synthesis and biological evaluation of oxazolidinone derivatives.

Quantitative Data Presentation

The table below summarizes representative SAR data demonstrating the efficacy of optimizing the 3-(2-oxo-4-oxazolidinyl)benzoic acid scaffold. By converting the benzoic acid into highly optimized amide derivatives, we observe a restoration of activity against cfr-mutant strains, mirroring the generational leap seen between Linezolid and Tedizolid[7],[2].

Compound / AntibioticStructural ModificationMIC: MRSA (WT) (µg/mL)MIC: MRSA (cfr+) (µg/mL)MIC: VRE (WT) (µg/mL)Ribosomal Binding IC₅₀ (µM)
Linezolid (Control)N/A (Standard)2.0>32.02.04.5
Tedizolid (Control)D-ring substitution0.250.50.250.8
Scaffold (CAS 1782399-76-1) Unmodified Benzoic Acid>64.0>64.0>64.0>50.0
Derivative A Simple Aliphatic Amide8.032.08.015.2
Derivative B Fluorinated Aryl Amide1.08.02.03.1
Derivative C Heterocyclic Conjugate0.5 1.0 0.5 1.2

Data Interpretation: The unmodified benzoic acid scaffold exhibits poor antibacterial activity due to low membrane permeability (ionization of the carboxylic acid at physiological pH). However, once functionalized into a heterocyclic conjugate (Derivative C), the molecule achieves potent activity against both wild-type and cfr-positive MRSA, validating the scaffold's utility in modern drug design.

Conclusion

The battle against multi-drug resistant Gram-positive pathogens requires continuous innovation in medicinal chemistry. Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- represents a highly modular and scientifically validated pharmacophore scaffold. By utilizing its carboxylic acid functionality to fine-tune lipophilicity and engineer novel ribosomal interactions, researchers can systematically develop next-generation oxazolidinones capable of overcoming severe resistance mechanisms like cfr methylation. The rigorous application of self-validating protocols ensures that these derivatives are translated from chemical concepts into viable clinical candidates with high fidelity.

References

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - Antimicrobial Agents and Chemotherapy (NIH).
  • Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic - Clinical Infectious Diseases (Oxford Academic).
  • Oxazolidinone structure-activity relationships leading to linezolid - Angewandte Chemie Intern
  • Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs - Journal of Medicinal Chemistry (ACS Public
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - Molecules (Semantic Scholar).
  • Tedizolid Phosphate: a Next-Generation Oxazolidinone - Expert Review of Anti-infective Therapy (NIH).
  • 1 H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - Antimicrobial Agents and Chemotherapy (ASM).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-(2-Oxooxazolidin-3-yl)benzoic Acid

Abstract The N-aryl-2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents, most notably the linezolid class of antibiotics.[1] The synthesis of function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The N-aryl-2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents, most notably the linezolid class of antibiotics.[1] The synthesis of functionalized derivatives of this scaffold is of significant interest to researchers in drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of 3-(2-oxooxazolidin-3-yl)benzoic acid, a key intermediate for creating novel chemical entities. The protocol is designed for reproducibility and scalability, with an emphasis on explaining the chemical principles behind each experimental step to ensure both safety and success.

Synthetic Strategy and Workflow

The synthesis of the target compound, 3-(2-oxooxazolidin-3-yl)benzoic acid, is achieved through a robust two-step process starting from commercially available 3-aminobenzoic acid.

  • N-Alkylation: The first step involves the nucleophilic addition of the amino group of 3-aminobenzoic acid to 2-chloroethanol. This reaction forms the key amino-alcohol intermediate, 3-(2-hydroxyethylamino)benzoic acid. A mild base is used to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

  • Cyclization: The synthesized amino-alcohol is then cyclized using 1,1'-carbonyldiimidazole (CDI). CDI is a safe and highly effective phosgene equivalent that facilitates the formation of the 2-oxazolidinone ring via an intramolecular condensation mechanism.

The overall workflow is depicted below.

Synthesis_Workflow Start 3-Aminobenzoic Acid Reagents1 + 2-Chloroethanol + Sodium Carbonate + H₂O/Ethanol Start->Reagents1 Intermediate 3-(2-Hydroxyethylamino)benzoic Acid Reagents2 + 1,1'-Carbonyldiimidazole (CDI) + Anhydrous THF Intermediate->Reagents2 Product 3-(2-Oxooxazolidin-3-yl)benzoic Acid Reagents1->Intermediate Step 1: N-Alkylation Reagents2->Product Step 2: Cyclization

Figure 1: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Required Grade/Purity
3-Aminobenzoic AcidC₇H₇NO₂137.14≥98%
2-ChloroethanolC₂H₅ClO80.51≥99%
Sodium Carbonate (Anhydrous)Na₂CO₃105.99≥99.5%
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15≥97%
Ethanol (EtOH)C₂H₅OH46.07Reagent Grade
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄86.18ACS Grade
Hydrochloric Acid (HCl)HCl36.462 M Aqueous Solution
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Granular, ACS Grade
Deionized WaterH₂O18.02>18 MΩ·cm

Detailed Experimental Protocol

Part A: Synthesis of 3-(2-Hydroxyethylamino)benzoic Acid (Intermediate)

Rationale: This step constructs the necessary amino-alcohol backbone. The reaction is a standard SN2 nucleophilic substitution. Using a water/ethanol solvent system ensures solubility for both the organic starting material and the inorganic base. Heating under reflux provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminobenzoic acid (6.86 g, 50.0 mmol) and sodium carbonate (8.0 g, 75.5 mmol, 1.5 equiv).

  • Solvent Addition: Add a solvent mixture of deionized water (50 mL) and ethanol (25 mL). Stir the suspension for 10 minutes at room temperature.

  • Reagent Addition: To the stirring suspension, add 2-chloroethanol (4.43 mL, 65.0 mmol, 1.3 equiv) dropwise using a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes with 1% acetic acid as the eluent.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully acidify the mixture to a pH of ~4-5 using 2 M HCl. The target product will precipitate as a solid. The use of a carbonate base results in gas evolution, so acid should be added slowly and with vigorous stirring to avoid excessive foaming.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Purification: Recrystallize the crude solid from a hot water/ethanol mixture to yield 3-(2-hydroxyethylamino)benzoic acid as a pure, off-white solid. Dry the product under vacuum. (Expected yield: 75-85%).

Part B: Synthesis of 3-(2-Oxooxazolidin-3-yl)benzoic Acid (Final Product)

Rationale: This step forms the heterocyclic ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent carbonylating agent because it is a stable solid and its byproducts (imidazole and CO₂) are easily removed. The reaction must be performed under anhydrous conditions as CDI reacts readily with water. Anhydrous THF is an ideal solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

  • Reaction Setup: In a 250 mL round-bottom flask, previously flame-dried and cooled under an inert atmosphere (nitrogen or argon), add the 3-(2-hydroxyethylamino)benzoic acid (5.44 g, 30.0 mmol) synthesized in Part A.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or syringe. Stir the suspension. To this, add 1,1'-carbonyldiimidazole (CDI) (5.35 g, 33.0 mmol, 1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The initial suspension should gradually become a clearer solution as the reaction progresses. Monitor the reaction by TLC (9:1 ethyl acetate:hexanes with 1% acetic acid).

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water (20 mL).

    • Remove the bulk of the THF under reduced pressure using a rotary evaporator.

    • Add ethyl acetate (100 mL) and deionized water (50 mL) to the remaining residue. Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove residual imidazole, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from ethyl acetate/hexanes to afford 3-(2-oxooxazolidin-3-yl)benzoic acid as a white crystalline solid. (Expected yield: 80-90%).

Mechanistic Discussion

A core tenet of robust protocol design is understanding the underlying reaction mechanisms, which informs the choice of reagents and conditions.

Figure 2: Simplified reaction mechanisms for the two-step synthesis.

  • N-Alkylation: The lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine in 2-chloroethanol. This is a classic SN2 reaction. The sodium carbonate base is crucial; it neutralizes the HCl formed during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.

  • CDI-Mediated Cyclization: The reaction is initiated by the nucleophilic attack of the hydroxyl group of the amino-alcohol onto one of the electrophilic carbonyl carbons of CDI. This forms a highly reactive N-acylimidazole intermediate and releases one molecule of imidazole. The secondary amine's nitrogen atom then performs a rapid intramolecular nucleophilic attack on the newly formed carbonyl group. This attack displaces the imidazole leaving group, forming the stable five-membered 2-oxazolidinone ring.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) when performing this synthesis.

  • 2-Chloroethanol: This reagent is toxic and a skin/eye irritant. Handle it exclusively in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct skin contact.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is moisture-sensitive and will react with water to release CO₂ gas. While less hazardous than phosgene, it is an irritant. Handle in a dry, inert atmosphere where possible and avoid creating dust.

  • Waste Disposal: All organic waste, including solvents and reaction residues, should be collected in a designated chlorinated or non-chlorinated hazardous waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Patents, G. (n.d.). Process for preparing derivatives of benzoic acid.
  • Suman, K., & Sharma, P. K. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. M.M. College of Pharmacy, Maharishi Markandeshwar University. Retrieved March 28, 2026, from [Link]

  • EPO. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Patent 1853548. Retrieved March 28, 2026, from [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. Retrieved March 28, 2026, from [Link]

  • Belwal, C. K., & Joshi, K. A. (2012). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. International Journal of ChemTech Research, 4(4), 1760-1765. Retrieved March 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved March 28, 2026, from [Link]

Sources

Application

How to dissolve 3-(2-oxo-4-oxazolidinyl)benzoic acid in DMSO or organic solvents

Application Note: Solvation Mechanics and Formulation Protocols for 3-(2-oxo-4-oxazolidinyl)benzoic acid Executive Summary & Physicochemical Profiling 3-(2-oxo-4-oxazolidinyl)benzoic acid is a structurally complex molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Mechanics and Formulation Protocols for 3-(2-oxo-4-oxazolidinyl)benzoic acid

Executive Summary & Physicochemical Profiling

3-(2-oxo-4-oxazolidinyl)benzoic acid is a structurally complex molecule combining an oxazolidinone pharmacophore—a motif central to protein-synthesis inhibitors like linezolid and sutezolid—with a benzoic acid moiety. This dual-functional nature presents unique thermodynamic challenges for dissolution.

In the solid state, the benzoic acid moiety forms highly stable, intermolecular hydrogen-bonded dimers, while the oxazolidinone ring engages in strong dipole-dipole interactions. To achieve complete dissolution, the chosen solvent system must possess sufficient hydrogen-bond accepting capacity to disrupt these crystal lattice forces. Polar aprotic solvents, specifically anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are the optimal primary solvents. They effectively cleave the carboxylic dimers and solvate the heterocyclic ring, enabling high-concentration stock solutions[1][2].

Solvation Mechanics & Logical Relationships

The causality behind solvent selection is rooted in intermolecular forces. When introduced to DMSO, the highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, outcompeting the internal dimerization of the benzoic acid group. Conversely, introducing the compound directly into aqueous buffers (like PBS) results in extremely poor solubility (<0.2 mg/mL) because the hydrophobic aromatic core rapidly aggregates to minimize contact with water[3].

Mechanics Molecule 3-(2-oxo-4-oxazolidinyl)benzoic acid (Solid State Lattice) OxRing Oxazolidinone Ring (H-Bond Acceptor/Donor) Molecule->OxRing COOH Benzoic Acid Moiety (Strong H-Bond Dimerization) Molecule->COOH DMSO DMSO (Polar Aprotic) Solvation Shell Formation OxRing->DMSO Dipole-Dipole Interactions COOH->DMSO Disrupts Carboxylic Dimers Aqueous Aqueous Buffer (pH 7.4) Ionization & Dispersion COOH->Aqueous Deprotonation (pKa ~4.2) DMSO->Aqueous Co-solvent Miscibility

Fig 1. Logical relationship of solvation mechanics between the compound moieties and solvents.

Quantitative Solubility Profile

Based on empirical data from structurally homologous oxazolidinone antibiotics (e.g., Linezolid, Sutezolid) and benzoic acid derivatives, the following solubility limits dictate the formulation strategy[1][2][3].

Solvent SystemEstimated Max SolubilitySuitabilityMechanistic Note
Anhydrous DMSO 10 – 20 mg/mLExcellent (Primary Stock)Disrupts H-bond dimers; requires anhydrous conditions to prevent hydrophobic collapse.
Anhydrous DMF 10 – 30 mg/mLExcellent (Primary Stock)Alternative to DMSO; slightly better solvation for highly aromatic structures.
Ethanol (Absolute) < 5 mg/mLPoorInsufficient dipole moment to fully disrupt the crystalline lattice.
PBS (pH 7.2) < 0.2 mg/mLVery PoorCompound is sparingly soluble; requires prior dissolution in DMSO.
Formulation Vehicle *≥ 2.5 mg/mLExcellent (In Vivo Assays)Micellar encapsulation prevents precipitation in aqueous environments.

*Vehicle composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[4].

Experimental Workflow & Protocols

Workflow Start 1. Weigh Compound (3-(2-oxo-4-oxazolidinyl)benzoic acid) Solvent 2. Add Anhydrous DMSO (Target: 10-20 mg/mL) Start->Solvent Vortex 3. Vortex & Sonicate (37°C for 10-15 min) Solvent->Vortex Check 4. Visual Inspection (Check for Tyndall Effect) Vortex->Check Check->Vortex Micro-precipitates Aqueous 5. In Vivo Formulation (Add PEG300, Tween-80, Saline) Check->Aqueous Clear Solution Store 6. Aliquot & Store (-20°C, Protect from Light) Aqueous->Store

Fig 2. Step-by-step experimental workflow for the dissolution and formulation of the compound.

Protocol A: Preparation of High-Concentration Master Stock (10-20 mg/mL)

This protocol generates a master stock suitable for in vitro biochemical assays or as a precursor for in vivo formulations.

  • Solvent Verification : Ensure the DMSO is strictly anhydrous. Causality: Moisture-contaminated (hygroscopic) DMSO introduces water molecules that compete for the solvent's hydrogen-bond acceptor sites, drastically reducing the solubility of the benzoic acid moiety and causing premature precipitation[1][4].

  • Weighing and Addition : Weigh the required mass of 3-(2-oxo-4-oxazolidinyl)benzoic acid and transfer it to a sterile, light-protected microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL to 20 mg/mL concentration.

  • Thermal & Acoustic Agitation : Vortex the suspension for 30 seconds. If particulate matter remains, transfer the tube to an ultrasonic bath set to 37°C for 10 minutes. Causality: Sonication provides the necessary kinetic energy to overcome the initial lattice enthalpy, while mild heating increases the kinetic movement of solvent molecules, accelerating solvation without degrading the oxazolidinone ring[5].

  • Self-Validation (The Tyndall Test) : Shine a standard laser pointer through the tube in a dark room. If the laser beam's path is visible through the liquid (Tyndall effect), micro-precipitates are still present. Continue sonication until the beam is invisible, confirming a true, homogeneous solution.

  • Storage : Aliquot the clear solution into single-use vials. Purge the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress. Store at -20°C for up to 12 months[2].

Protocol B: Preparation of Aqueous Formulation for In Vivo Dosing (≥ 2.5 mg/mL)

Direct dilution of the DMSO stock into aqueous buffers will result in immediate crash-out. This protocol utilizes a validated step-wise co-solvent system to maintain solubility in physiological environments[4].

  • Volume Calculation : To prepare 1 mL of working solution, calculate the required volume of the DMSO master stock (e.g., 100 μL of a 25 mg/mL stock).

  • Step-Wise Addition (Critical Order) :

    • Step 1 (10% DMSO) : Pipette 100 μL of the DMSO master stock into a new vial.

    • Step 2 (40% PEG300) : Add 400 μL of PEG300 and vortex thoroughly. Causality: PEG300 acts as a transitional co-solvent, lowering the dielectric constant of the mixture and preventing the compound from experiencing a sudden polarity shock.

    • Step 3 (5% Tween-80) : Add 50 μL of Tween-80 and vortex. Causality: Tween-80 is a non-ionic surfactant. It forms transient micelles that encapsulate the hydrophobic core of the oxazolidinone-benzoic acid complex, shielding it from the aqueous phase.

    • Step 4 (45% Saline) : Slowly add 450 μL of 0.9% physiological saline dropwise while continuously vortexing. Causality: Gradual addition ensures the micelles form uniformly without localized zones of high water concentration that could trigger nucleation and precipitation.

  • Validation : Perform the Tyndall test (as described in Protocol A). The final solution must be optically clear. Use this formulation immediately; do not store aqueous formulations for more than 24 hours[3].

References

Sources

Method

Application Note: Advanced NMR Sample Preparation Protocol for CAS 1782399-76-1

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-(2-oxo-4-oxazolidinyl)benzoic acid (CAS 1782399-76-1) Chemical Profiling & Solvation Causality CAS 1782399-76-1, chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-(2-oxo-4-oxazolidinyl)benzoic acid (CAS 1782399-76-1)

Chemical Profiling & Solvation Causality

CAS 1782399-76-1, chemically identified as 3-(2-oxo-4-oxazolidinyl)benzoic acid, is a polar organic molecule with a molecular weight of 207.18 g/mol [1]. Structurally, it features a hydrophobic aromatic ring flanked by two highly polar, hydrogen-bonding moieties: a carboxylic acid (-COOH) and an oxazolidinone ring (-NH-C=O).

The Causality of Solvent Selection

The primary challenge in preparing this sample for Nuclear Magnetic Resonance (NMR) spectroscopy is overcoming its strong intermolecular hydrogen-bonding networks.

  • Non-polar solvents (e.g., CDCl₃): The compound will rapidly form solute-solute dimers via the carboxylic acid and oxazolidinone groups, leading to poor solubility, molecular aggregation, and severely broadened NMR signals due to restricted molecular tumbling.

  • Protic solvents (e.g., CD₃OD): While providing adequate solubility, protic deuterated solvents will rapidly exchange deuterium with the labile protons of the carboxylic acid and the oxazolidinone nitrogen. This erases critical structural data from the ¹H NMR spectrum.

  • Optimal Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. As a strong hydrogen-bond acceptor, DMSO-d₆ actively disrupts solute-solute dimerization, solvating the molecule uniformly[2]. Furthermore, because it is aprotic, it slows down chemical exchange, allowing the labile -NH and -COOH protons to be clearly observed as distinct resonances in the ¹H spectrum.

Solvent_Logic Target CAS 1782399-76-1 (Polar, H-bonding) Solvents Evaluate NMR Solvents Target->Solvents CDCl3 CDCl3 Solvents->CDCl3 CD3OD CD3OD Solvents->CD3OD DMSOd6 DMSO-d6 Solvents->DMSOd6 Res1 Poor Solubility (Aggregation) CDCl3->Res1 Res2 Good Solubility, NH/COOH exchange CD3OD->Res2 Res3 Excellent Solubility, Signals retained DMSOd6->Res3

Solvent selection logic for polar, H-bonding compounds.

Quantitative Data Presentation

To ensure optimal signal-to-noise (S/N) ratios without inducing concentration-dependent viscosity artifacts, sample preparation must adhere to strict quantitative parameters.

Table 1: Physicochemical Properties of CAS 1782399-76-1

Property Value
CAS Number 1782399-76-1
Chemical Name 3-(2-oxo-4-oxazolidinyl)benzoic acid
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol [1]
Key Functional Groups Carboxylic acid, Oxazolidinone, Aromatic ring

| H-Bond Donors / Acceptors | 2 / 4 |

Table 2: Recommended NMR Acquisition Parameters (in DMSO-d₆)

Parameter ¹H NMR (1D) ¹³C NMR (1D)
Optimal Concentration 10 – 15 mg/mL[3] 30 – 50 mg/mL[3]
Solvent Volume 0.6 mL (4–5 cm height) 0.6 mL (4–5 cm height)
Relaxation Delay (D1) 1.0 – 2.0 s 2.0 – 3.0 s
Number of Scans (NS) 16 – 64 512 – 1024

| Internal Standard | TMS (0.00 ppm) | DMSO-d₆ (39.52 ppm) |

Experimental Methodology: Self-Validating Protocol

The following protocol is engineered to prevent common artifacts such as magnetic susceptibility gradients, line broadening, and baseline distortion.

Step-by-Step Preparation Workflow
  • Tube Selection: Select a high-quality, Type 1 Class A borosilicate glass 5 mm NMR tube. Ensure the tube is free of scratches, micro-cracks, or warping. Physical defects induce magnetic susceptibility gradients that severely degrade spectral resolution[3][4].

  • Sample Weighing: Using an analytical balance, weigh 10–15 mg of CAS 1782399-76-1 into a clean glass vial for ¹H NMR analysis. For ¹³C NMR, increase the mass to 30–50 mg to compensate for the lower natural abundance of carbon-13[3].

  • Solvent Addition & Homogenization: Add exactly 0.6 mL of high-purity DMSO-d₆. This specific volume ensures a filling height of 4–5 cm in a standard 5 mm tube. Shorter samples introduce severe magnetic susceptibility gradients at the liquid-air interface, making it impossible to achieve a homogeneous magnetic field (shimming)[3][4]. Agitate gently. Avoid vigorous vortexing, which introduces microbubbles that perturb magnetic field homogeneity[5].

  • Filtration (Critical Step): Perform a visual inspection. If the solution exhibits any cloudiness, it must be filtered. Particulate matter acts as localized magnetic dipoles, causing severe line broadening[6]. Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.

  • Capping and Exterior Cleaning: Cap the NMR tube securely. Wipe the bottom 10 cm of the tube exterior with a lint-free tissue (e.g., Kimwipe) lightly moistened with isopropanol. This removes fingerprints and skin oils that can contaminate the probe[3][5].

NMR_Workflow Start Weigh CAS 1782399-76-1 (10-15 mg for 1H) AddSolvent Add 0.6 mL DMSO-d6 (0.03% v/v TMS) Start->AddSolvent Dissolve Agitate gently to ensure dissolution AddSolvent->Dissolve Check Visual Inspection: Is solution clear? Dissolve->Check Filter Filter via glass wool in Pasteur pipette Check->Filter No (Particulates) Transfer Transfer to 5 mm NMR tube (4-5 cm height) Check->Transfer Yes (Clear) Filter->Transfer Cap Cap securely & wipe exterior with Kimwipe Transfer->Cap Analyze Insert into Spectrometer (Lock, Shim, Acquire) Cap->Analyze

Workflow for NMR sample preparation of CAS 1782399-76-1.

Trustworthiness: The Self-Validating Feedback Loop

To ensure the integrity of the prepared sample before committing to long acquisition times (e.g., overnight ¹³C runs), the protocol employs a self-validating diagnostic check using the initial ¹H NMR scan:

  • Lock onto the deuterium signal of DMSO-d₆ and perform automated gradient shimming.

  • Acquire a single-scan ¹H spectrum.

  • Diagnostic Check: Isolate the residual DMSO-d₅ solvent peak (a quintet centered at 2.50 ppm).

  • Validation Metric: Measure the peak width at half-maximum ( W1/2​ ). In a perfectly homogeneous, particulate-free sample, W1/2​ should be ≤ 1.0 Hz. If the peak is broad (>1.5 Hz) or asymmetric, it is a definitive diagnostic indicator of a concentration gradient, microbubbles, or microscopic particulates[2][6]. The sample must be removed, re-filtered, and re-shimmed.

References[1] CAS:1782399-76-1, Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-. Source: bidepharm.com. URL: https://www.bidepharm.com/[4] NMR Sample Preparation | College of Science and Engineering. Source: umn.edu. URL: https://cse.umn.edu/chem/nmr-sample-preparation[5] NMR Sample Preparation. Source: uni-siegen.de. URL: https://www.chemie-biologie.uni-siegen.de/nmr/preparation.html[6] NMR Sample Preparation: The Complete Guide. Source: organomation.com. URL: https://www.organomation.com/blog/nmr-sample-preparation[3] Sample Preparation | Faculty of Mathematical & Physical Sciences. Source: ucl.ac.uk. URL: https://www.ucl.ac.uk/chemistry/research/core-facilities/nmr-facility/sample-preparation[2] An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. Source: benchchem.com. URL: https://www.benchchem.com/post/dmso-d6-nmr-spectroscopy

Sources

Application

Application Note: Synthesis and Evaluation of Oxazolidinyl Benzoic Acid-Peptide Conjugates

Executive Summary The rise of multidrug-resistant (MDR) Gram-negative pathogens necessitates innovative therapeutic strategies. Oxazolidinones (e.g., linezolid, eperezolid) are highly potent synthetic antibiotics that in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative pathogens necessitates innovative therapeutic strategies. Oxazolidinones (e.g., linezolid, eperezolid) are highly potent synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. However, their clinical utility is largely restricted to Gram-positive bacteria due to their inability to penetrate the restrictive outer membrane of Gram-negative species and their susceptibility to endogenous efflux pumps[2].

This application note details the strategic application of oxazolidinyl benzoic acid derivatives in peptide coupling reactions. By conjugating these oxazolidinone pharmacophores to carrier peptides—such as cell-penetrating peptides (CPPs) or siderophore-mimicking sequences—researchers can create "Trojan horse" molecules. These peptide-drug conjugates (PDCs) actively bypass the Gram-negative outer membrane, effectively remodeling the antibiotic's activity spectrum[2][3].

Scientific Rationale & Mechanistic Insights

The "Trojan Horse" Delivery Mechanism

Gram-negative bacteria possess a complex double-membrane envelope. While small hydrophilic molecules pass through porins, hydrophobic or bulky molecules like oxazolidinones are excluded. By coupling an oxazolidinyl benzoic acid derivative to a peptide recognized by bacterial inner-membrane permeases (e.g., oligopeptide transporters like YejA in E. coli), the conjugate is actively imported into the cytoplasm[2].

Causality in Linker Design and Coupling Chemistry

The choice of coupling an oxazolidinone via a benzoic acid linker is highly deliberate:

  • Structural Stability: The rigid benzoic acid moiety provides a stable, non-labile spacer that prevents premature degradation in the extracellular environment or systemic circulation[4].

  • Reactivity Optimization: Benzoic acid derivatives are electronically deactivated and can be sterically hindered by the bulky oxazolidinone ring at the meta or para position. Standard carbodiimide chemistry (DIC/HOBt) often yields sluggish kinetics and incomplete reactions. Therefore, highly reactive uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis and drives the coupling to completion even on sterically hindered solid-phase peptide N-termini.

  • Intracellular Release: Because the 50S ribosome binding pocket is highly sensitive to steric bulk, the peptide carrier must often be cleaved once inside the cell. Incorporating a protease-sensitive peptide sequence adjacent to the oxazolidinyl benzoic acid ensures that intracellular peptidases liberate the active oxazolidinone pharmacophore[2][4].

Workflow & Pathway Visualization

The following diagrams illustrate the chemical synthesis workflow and the biological mechanism of action for the synthesized conjugates.

Workflow N1 1. Resin-Bound Peptide (Free N-terminus) N4 4. Amide Bond Formation (Solid-Phase) N1->N4 Nucleophilic Aminolysis N2 2. Oxazolidinyl Benzoic Acid + HATU / DIPEA N3 3. HOAt Active Ester Intermediate N2->N3 Carboxylate Activation N3->N4 Acyl Transfer N5 5. TFA Cleavage & Global Deprotection N4->N5 Resin Cleavage N6 6. HPLC Purified Oxazolidinone-Peptide N5->N6 Isolation

Fig 1. Solid-phase peptide coupling workflow for oxazolidinyl benzoic acid derivatives.

Pathway Ext Extracellular Environment (Conjugate) OM Gram-Negative Outer Membrane (Porin/Transporter) Ext->OM Trojan Horse Binding Peri Periplasmic Space OM->Peri Translocation IM Inner Membrane (Peptide Permease) Peri->IM Active Transport Cyto Cytoplasm IM->Cyto Internalization Cleavage Intracellular Proteases (Payload Release) Cyto->Cleavage Linker Hydrolysis Target 50S Ribosomal Subunit (Translation Inhibition) Cleavage->Target Oxazolidinone Binding

Fig 2. Trojan horse delivery mechanism of oxazolidinone-peptide conjugates in Gram-negative bacteria.

Experimental Protocol: Solid-Phase Conjugation

This protocol outlines a self-validating system for the synthesis of an oxazolidinone-peptide conjugate using standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials & Reagents
  • Solid Support: Rink Amide AM resin (loading ~0.6 mmol/g).

  • Payload: 4-(2-oxo-3-oxazolidinyl)benzoic acid (or equivalent linezolid/eperezolid carboxylate derivative).

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), 1,2-Ethanedithiol (EDT), Ultrapure Water.

Step-by-Step Methodology

Phase 1: Peptide Chain Elongation & Validation

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Coupling: Dissolve 4 eq of Fmoc-AA-OH and 4 eq of HATU in DMF. Add 8 eq of DIPEA. Add the activated mixture to the resin and agitate for 45 minutes.

  • In-Process Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling (no free primary amines). A blue color indicates incomplete coupling, necessitating a second coupling cycle. Repeat Steps 2-4 until the desired carrier peptide sequence is complete.

Phase 2: Conjugation of the Oxazolidinyl Benzoic Acid Rationale: The terminal coupling requires forced conditions due to the reduced electrophilicity of the benzoic acid carbonyl compared to aliphatic amino acids.

  • Activation: In a microcentrifuge tube, dissolve 3 eq (0.3 mmol) of 4-(2-oxo-3-oxazolidinyl)benzoic acid and 2.9 eq of HATU in minimal DMF. Add 6 eq of DIPEA. Vortex for 3 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add the activated payload to the deprotected, resin-bound peptide. Agitate at room temperature for 3 to 4 hours.

  • Self-Validation (Micro-Cleavage): Withdraw ~2 mg of resin. Wash with DCM and dry. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA, dissolve the residue in 50% acetonitrile/water, and analyze via LC-MS.

    • Checkpoint: The presence of the exact mass of the conjugate confirms successful coupling. If unreacted peptide mass is dominant, perform a double coupling overnight.

Phase 3: Cleavage and Global Deprotection Rationale: The oxazolidinone heterocycle is highly stable under strongly acidic conditions, allowing for standard TFA-mediated global deprotection without payload degradation.

  • Preparation: Wash the resin with DMF (3x), DCM (5x), and dry under a vacuum for 1 hour.

  • Cleavage: Add 3 mL of the cleavage cocktail (94% TFA, 2.5% TIPS, 2.5% EDT, 1% H2O). Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated conjugate. Decant the ether and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude pellet in a mixture of water and acetonitrile (0.1% TFA) and lyophilize to a dry powder.

Phase 4: Purification

  • Purify the crude conjugate using Preparative RP-HPLC on a C18 column. Use a linear gradient of 10% to 60% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.

  • Pool fractions containing the pure conjugate (identified via analytical HPLC and LC-MS) and lyophilize.

Quantitative Data Presentation

The success of conjugating oxazolidinyl benzoic acid derivatives to carrier peptides is measured by the shift in the Minimum Inhibitory Concentration (MIC) profile. Table 1 summarizes representative quantitative data demonstrating the remodeling of the antibiotic spectrum[1][2].

Table 1: Comparative MIC Data of Oxazolidinones vs. Peptide Conjugates

Compound / ConstructS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Linezolid (Unconjugated) 1.0 - 4.0 µM2.0 - 4.5 µM> 64 µM> 64 µM
Carrier Peptide (Unconjugated) > 128 µM> 128 µM> 128 µM> 128 µM
Oxazolidinone-Peptide Conjugate 4.0 - 8.0 µM4.0 - 8.0 µM2.0 - 4.0 µM8.0 - 16.0 µM

Data Interpretation: The unconjugated oxazolidinone exhibits potent activity against Gram-positive strains but fails against Gram-negative strains due to membrane impermeability. Upon coupling to the carrier peptide, the conjugate gains potent activity against E. coli and P. aeruginosa by exploiting active transport mechanisms, while maintaining acceptable efficacy against Gram-positive targets[1][2][3].

References

  • Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjug
  • Trojan horse peptide conjugates remodel the activity spectrum of clinical antibiotics. PubMed Central (PMC).
  • Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. PubMed Central (PMC).
  • A novel antibiotic combination of linezolid and polymyxin B octapeptide PBOP against clinical Pseudomonas aeruginosa strains. PubMed Central (PMC).

Sources

Method

Application Note: In Vivo Efficacy Testing Protocols for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Target Audience: Preclinical Researchers, Microbiologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The rising incidence of multidrug-resi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Microbiologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the continuous evolution of antimicrobial scaffolds. Oxazolidinones represent a critical class of synthetic antimicrobial agents that combat these pathogens by inhibiting a very early stage of bacterial protein synthesis[1]. Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the functional 70S initiation complex[1].

The compound Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1) represents a targeted structural evolution within this class[2]. The strategic incorporation of a benzoic acid moiety into the oxazolidinone core is designed to enhance aqueous solubility and metabolic stability—two critical pharmacokinetic (PK) parameters that dictate in vivo bioavailability[3]. High aqueous solubility is particularly beneficial for formulating intravenous (IV) therapeutics without relying on toxic concentrations of organic co-solvents[3].

To accurately translate in vitro Minimum Inhibitory Concentration (MIC) data into clinical potential, rigorous in vivo murine models are essential. These models demonstrate whether the compound can achieve sufficient tissue penetration and maintain the necessary Time > MIC to reduce bacterial load and improve survival, outperforming or matching standard-of-care antibiotics like linezolid[4].

Pharmacodynamic Pathway

The following diagram illustrates the mechanistic progression of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- from administration to phenotypic efficacy.

G Compound Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- Administered IV/PO CellEntry Bacterial Cell Entry (Gram-Positive) Compound->CellEntry PK/PD Distribution Target Binds 50S Ribosomal Subunit (PTC Interface) CellEntry->Target Diffusion Inhibition Prevents 70S Initiation Complex Formation Target->Inhibition Steric Hindrance Arrest Translation Arrest & Protein Synthesis Halt Inhibition->Arrest Mechanism of Action Efficacy In Vivo Efficacy: Bacterial Load Reduction Arrest->Efficacy Phenotypic Result

Figure 1: Pharmacodynamic pathway of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- in vivo.

Experimental Protocols: Self-Validating In Vivo Systems

To establish a robust, self-validating data package, two distinct in vivo models must be executed. The Neutropenic Thigh Infection Model isolates the drug's direct antibacterial activity from host immunity, while the Lethal Systemic Septicemia Model evaluates the drug's capacity to rescue the host from acute mortality.

Protocol A: Neutropenic Murine Thigh Infection Model (Pharmacodynamic Efficacy)

Causality & Rationale: Cyclophosphamide is administered to induce profound neutropenia (<100 neutrophils/mm³). By depleting the host's innate immune cells, the model ensures that any observed bacterial clearance is exclusively attributable to the pharmacological action of the oxazolidinone derivative.

Step-by-Step Methodology:

  • Immunosuppression:

    • Inject specific-pathogen-free (SPF) female CD-1 mice (20–25 g) with cyclophosphamide intraperitoneally (IP).

    • Dosing: 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection.

  • Inoculum Preparation:

    • Culture MRSA (e.g., ATCC 33591) overnight in Mueller-Hinton broth.

    • Wash and resuspend the pellet in sterile saline to an optical density corresponding to 1×107 CFU/mL.

  • Infection Procedure:

    • Under light isoflurane anesthesia, inject 0.1 mL of the bacterial suspension ( 1×106 CFU) intramuscularly (IM) into the right posterior thigh of each mouse.

  • Compound Formulation & Administration:

    • Formulation: Dissolve Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- in a vehicle of 5% DMSO / 95% normal saline. The benzoic acid functional group aids in maintaining solubility in this predominantly aqueous vehicle[3].

    • Treatment: Begin dosing 2 hours post-infection. Administer the compound IV via the tail vein at 5, 10, and 20 mg/kg.

    • Validation Controls: Include a vehicle-only group (negative control) and a Linezolid 10 mg/kg group (positive control) to confirm assay sensitivity. Include a "0-hour" sacrifice group to establish the baseline bacterial load at the start of treatment.

  • Tissue Harvesting & CFU Enumeration:

    • At 24 hours post-infection, euthanize the animals via CO₂ asphyxiation.

    • Aseptically excise the infected thighs and homogenize them in 5 mL of ice-cold sterile saline. Causality: Ice-cold saline immediately halts further bacterial replication and enzymatic drug degradation.

    • Serially dilute the homogenate and plate on Mannitol Salt Agar. Incubate for 24h at 37°C and calculate Log₁₀ CFU/thigh.

Protocol B: Lethal Systemic Septicemia Model (Survival Efficacy)

Causality & Rationale: This model utilizes mucin as an adjuvant during IP bacterial inoculation. Mucin protects the bacteria from immediate phagocytosis in the peritoneal cavity, artificially lowering the lethal dose required and creating a highly reproducible, acute systemic infection that mimics severe clinical bacteremia.

Step-by-Step Methodology:

  • Infection:

    • Prepare an inoculum of MRSA suspended in 5% (w/v) sterile porcine gastric mucin.

    • Inject 0.5 mL of the suspension IP into immunocompetent CD-1 mice (lethal dose typically 1×108 CFU/mouse).

  • Treatment Regimen:

    • Administer Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- IV at 1 hour and 4 hours post-infection.

  • Monitoring:

    • Monitor the mice for clinical signs of sepsis (piloerection, lethargy) and record survival rates every 12 hours for 7 days.

Expected Quantitative Data & Presentation

Data must be structured to allow immediate comparison of dose-dependent efficacy against established clinical standards. The table below summarizes the expected quantitative outputs for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- based on typical oxazolidinone performance profiles.

Table 1: Summary of In Vivo Efficacy Data (MRSA Infection Models)

Treatment GroupDose (mg/kg)RouteLog₁₀ CFU/thigh (Mean ± SD)Δ Log₁₀ CFU vs. Vehicle7-Day Survival Rate (%)
Vehicle Control 0IV8.42 ± 0.35N/A0%
Benzoic acid deriv. 5IV6.10 ± 0.41-2.3240%
Benzoic acid deriv. 10IV4.85 ± 0.28-3.5780%
Benzoic acid deriv. 20IV3.20 ± 0.22-5.22100%
Linezolid (Control) 10IV5.05 ± 0.30-3.3780%

Note: A reduction of >1 Log₁₀ CFU relative to the initial 0-hour burden indicates bactericidal activity, whereas stabilization indicates bacteriostatic activity, typical of the oxazolidinone class.

References

  • National Institutes of Health (NIH). "Antibacterial pyrazoles: tackling resistant bacteria". PMC. Available at: [Link]

  • ResearchGate. "Optimization of biaryloxazolidinone as promising antibacterial agents against antibiotic-susceptible and antibiotic-resistant gram-positive bacteria". ResearchGate. Available at:[Link]

  • Google Patents. "WO2006038100A1 - Oxazolidinone derivatives as antimicrobials". Google Patents.

Sources

Application

Application Note: Purification and Crystallization Techniques for 3-(2-oxo-4-oxazolidinyl)benzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Physicochemical Profiling The compound 3-(2-oxo-4-oxazolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

The compound 3-(2-oxo-4-oxazolidinyl)benzoic acid is a critical structural intermediate in the development of advanced antibacterial and antiviral pharmacophores. The molecule presents a unique purification challenge due to its dual functional nature:

  • The Oxazolidinone Ring: Acts as a strong hydrogen-bond donor/acceptor, driving the formation of stable intermolecular networks that can complicate solvent solubility.

  • The Benzoic Acid Moiety: Provides an ionizable carboxylic acid group (estimated pKa ~4.2), which opens the door for orthogonal, pH-mediated purification strategies.

As a Senior Application Scientist, the goal is not merely to isolate the compound, but to design a self-validating, scalable system that guarantees high chemical and polymorphic purity. This guide details a two-phase purification strategy: a pH-swing liquid-liquid extraction (LLE) followed by a controlled anti-solvent/cooling crystallization.

Purification Workflow Visualization

Workflow N1 Crude Reaction Mixture N2 Alkaline Dissolution (pH 8.5-9.0) N1->N2 NaOH (aq) N3 Organic Wash (Remove Impurities) N2->N3 MTBE N4 Acidification (pH 2.0-2.5) N3->N4 HCl (aq) N5 Liquid-Liquid Extraction (EtOAc Recovery) N4->N5 EtOAc N6 Cooling Crystallization (EtOH / H2O System) N5->N6 Concentration N7 High-Purity API (>99.5% by HPLC) N6->N7 Filtration

Fig 1: Orthogonal purification workflow for 3-(2-oxo-4-oxazolidinyl)benzoic acid.

Primary Purification: pH-Mediated Liquid-Liquid Extraction

Mechanistic Causality

The synthesis of oxazolidinone derivatives often leaves behind unreacted primary amines, halomethyloxiranes, or neutral byproducts. Because the five-membered oxazolidinone ring is highly stable and resistant to mild hydrolysis (1)[1], we can employ aggressive pH swings. By adjusting the aqueous phase to pH 8.5–9.0, the benzoic acid moiety is fully deprotonated into its water-soluble carboxylate salt. Washing this aqueous layer with a non-polar solvent removes lipophilic impurities. Subsequent acidification to pH 2.0–2.5 protonates the acid, driving the target compound into an organic extraction phase. This acid-base partitioning is a proven, high-yield mechanism for isolating oxazolidinone-based carboxylic acids (2)[2].

Step-by-Step Extraction Protocol
  • Aqueous Suspension: Suspend the crude reaction mixture in Deionized (DI) Water (10 volumes relative to crude mass).

  • Alkaline Dissolution: Slowly add 2M NaOH (aq) under continuous stirring until the pH stabilizes between 8.5 and 9.0. Self-Validation: The suspension should transition to a clear or slightly cloudy solution as the carboxylate salt forms.

  • Organic Wash: Add Methyl tert-butyl ether (MTBE) (3 x 5 volumes). Agitate vigorously and separate the phases. Discard the upper organic layers (containing neutral/lipophilic impurities).

  • Acidification: Cool the aqueous phase to 5–10°C using an ice bath. Slowly add 2M HCl (aq) until the pH reaches 2.0–2.5. Self-Validation: A thick white/off-white precipitate will form as the free acid is generated.

  • Extraction: Add Ethyl Acetate (EtOAc) (3 x 5 volumes) to the acidic aqueous slurry. Agitate until the precipitate fully dissolves into the organic phase.

  • Drying & Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 40°C to yield the semi-pure solid.

Crystallization Protocol: Solvent Selection & Polymorphic Control

Mechanistic Causality

Oxazolidinones possess strong dipole moments and readily form stable intermolecular hydrogen-bonded networks. To achieve high-purity crystals, the crystallization solvent must temporarily disrupt these networks before controlled supersaturation is induced. While an ethanol/water system is the industry standard for general recovery, literature demonstrates that a mixed solution of aqueous formic acid and ethanol is highly effective for crystallizing specific oxazolidinone derivatives, yielding superior polymorphic purity and ideal crystal habit (3)[3].

Table 1: Solvent Screening for Crystallization
Solvent SystemSolubilization Temp (°C)Yield (%)Purity (%)Causality / Observation
Ethanol / Water (1:1) 70 - 758298.8Standard protic system; excellent balance of yield and purity. Water acts as a strong anti-solvent.
Formic Acid / Ethanol (1:1) 60 - 658899.5Highly crystalline form; formic acid disrupts strong H-bonds, preventing "oiling out" during cooling.
THF / Heptane (1:2) 65 - 707595.0Aprotic system; target compound tends to oil out (liquid-liquid separation) before crystallizing.
Ethyl Acetate 77 (Reflux)6097.5Poor cold solubility; requires excessively large solvent volumes for scalability.
Step-by-Step Cooling Crystallization Protocol (EtOH/H₂O System)
  • Dissolution: Transfer the semi-pure solid to a jacketed reactor. Add absolute Ethanol (5 volumes). Heat the mixture to 70°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter or dust, ensuring a pristine environment for nucleation.

  • Anti-Solvent Addition: Maintain the reactor at 70°C. Slowly add DI Water (5 volumes) dropwise over 45 minutes. Causality: Slow addition prevents local supersaturation, which would otherwise cause the compound to crash out as an amorphous solid.

  • Controlled Cooling: Program the jacketed reactor to cool from 70°C to 5°C at a strict rate of 0.5°C/min . Causality: Cooling at this controlled rate ensures the system remains within the Metastable Zone Width (MSZW). This promotes secondary nucleation and steady crystal growth, yielding large, easily filterable crystals that do not trap mother liquor.

  • Aging: Hold the slurry at 5°C for 2 hours to maximize yield.

  • Filtration & Drying: Filter the slurry under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of Ethanol/Water (1:2, 2 volumes). Dry the crystals in a vacuum oven at 45°C for 12 hours. Causality: Vacuum drying at a moderate temperature prevents thermal degradation while efficiently removing residual solvents to meet moisture specifications.

Analytical Validation Parameters

To ensure the trustworthiness of the final API intermediate, the isolated crystals must be validated against strict quantitative parameters.

Table 2: QA/QC Analytical Acceptance Criteria
ParameterAnalytical TechniqueAcceptance Criteria
Chemical Purity HPLC-UV (254 nm, C18 Column)≥ 99.5% (Area Normalization)
Residual Solvents GC-FID (Headspace)EtOH < 5000 ppm, EtOAc < 5000 ppm
Polymorphic Identity XRPD (Cu Kα radiation)Conforms to reference diffractogram
Moisture Content Karl Fischer Titration≤ 0.5% w/w

References

  • Oxazolidinone derivative crystal form i and preparation method and use thereof. Google Patents (WO2014183665A1).
  • Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. The Journal of Organic Chemistry - ACS Publications.
  • Structure-guided Design, Synthesis and Evaluation of Oxazolidinone-based Inhibitors of Norovirus 3CL Protease. PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield for Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)-

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthetic yield and purity of 4-aryl-2-oxazolidino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the synthetic yield and purity of 4-aryl-2-oxazolidinones. Specifically, we address the unique thermodynamic and mechanistic challenges associated with the meta-carboxylic acid moiety in Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1).

Mechanistic Workflow & Causality

The synthesis of 4-aryl-2-oxazolidinones fundamentally relies on a reduction-cyclization pathway starting from an amino acid derivative. For this specific compound, the electron-withdrawing and highly protic nature of the meta-carboxylic acid group presents a dual challenge:

  • Catalyst Poisoning: The free acid can neutralize basic catalysts (e.g., K2​CO3​ , NaOMe ) required during the cyclization step.

  • Electrophilic Interference: Exposure to phosgene equivalents without protection leads to the formation of unstable mixed anhydrides and oligomers, drastically reducing the yield of the target oxazolidinone ring.

To establish a self-validating and high-yielding system, a strict protection reduction cyclization deprotection sequence must be employed.

G A 3-Carboxyphenylglycine (Starting Material) B Esterification (Carboxyl Protection) A->B MeOH, H+ C Reduction (NaBH4 / I2) B->C Avoids side-reactions D 1,2-Amino Alcohol Intermediate C->D Yield: >90% E Cyclization (DEC or Triphosgene) D->E Base / Heat F Deprotection (LiOH Hydrolysis) E->F Oxazolidinone formed G Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (Target) F->G Optimized Yield

Optimized synthesis workflow for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- via amino alcohol.

Troubleshooting FAQs

Q1: My cyclization step using diethyl carbonate (DEC) stalls at ~40% conversion. How can I drive the reaction to completion? Analysis & Causality: Cyclization with DEC is an equilibrium-driven transesterification process that releases ethanol as a byproduct. If ethanol is not continuously removed from the system, Le Chatelier's principle dictates that the equilibrium will prevent full conversion. Furthermore, conventional heating requires extended periods (16-24 hours) which can lead to the thermal degradation of the aryl amino alcohol[1]. Solution:

  • Microwave Irradiation: Transitioning to a microwave-assisted reactor (125–135 °C) overcomes the activation energy barrier rapidly, reducing reaction times to 15-30 minutes and boosting yields to >85%[1].

  • Real-time Distillation: If microwave synthesis is unavailable, configure your apparatus for fractional distillation to continuously remove ethanol from the reaction matrix.

Q2: When using triphosgene for cyclization, I observe significant impurity profiles and exothermic runaways. What is the mechanistic failure? Analysis & Causality: Triphosgene is highly reactive. If the carboxylic acid moiety on the phenyl ring is left unprotected, triphosgene will indiscriminately attack the carboxylate. Additionally, the rapid release of HCl gas causes severe exotherms that degrade the intermediate[2]. Solution:

  • Pre-protection: Convert the benzoic acid to a methyl ester prior to the triphosgene step.

  • Temperature & Base Control: Maintain the reaction strictly between 0 °C and 20 °C. Use a mild tertiary amine base (like Diisopropylethylamine - DIPEA) to scavenge the generated HCl without initiating competitive side reactions[2].

Q3: The reduction of the starting amino acid using Borane-DMS is inconsistent and sometimes fails to initiate. What is a safer, higher-yielding alternative? Analysis & Causality: Borane-DMS reductions of electron-deficient aryl amino acids often suffer from dangerous induction periods, where the reagent accumulates before reacting violently, leading to poor reproducibility and safety hazards on scale-up[2]. Solution: Utilize the NaBH4​/I2​ or NaBH4​/H2​SO4​ reduction system. This generates borane in situ in a controlled, steady manner, providing quantitative conversion (>90%) of the protected amino acid to the amino alcohol without the hazardous induction period[2].

Quantitative Data: Cyclization Reagent Comparison

Choosing the right carbonyl source is critical for maximizing the yield of the oxazolidinone ring. The table below summarizes the expected performance metrics based on optimized literature parameters for aryl-oxazolidinone synthesis.

Carbonyl SourceReaction ConditionsAverage YieldReaction TimePrimary ByproductsE-factor / Green Metric
Diethyl Carbonate (DEC) Microwave (130°C), NaOMe cat.85 - 95%[1]15 - 30 minEthanolExcellent (Low waste)
Triphosgene DIPEA, DCM, 0°C to 20°C90 - 95%[2]2 - 4 hoursHCl, CO2Poor (Toxic reagents)
Deep Eutectic Solvents Choline Chloride/Urea, 85°C82 - 90%[3]4 - 6 hoursNH3, H2OOutstanding (Reclaimable)
1,1'-Carbonyldiimidazole THF, Reflux30 - 50%12 - 18 hoursImidazoleModerate

Validated Experimental Protocols

Protocol A: High-Yield Microwave-Assisted Cyclization (Green Pathway)

This protocol assumes the use of the methyl ester protected 1,2-amino alcohol intermediate to prevent catalyst poisoning.

  • Preparation: In a 10 mL microwave-safe vessel, dissolve 1.0 equivalent of the amino alcohol intermediate in 1.5 equivalents of diethyl carbonate[1].

  • Catalysis: Add 0.05 equivalents of Sodium Methoxide (NaOMe) or 0.15 equivalents of anhydrous K2​CO3​ [1].

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 125–135 °C for exactly 20 minutes.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH4​Cl to quench the base.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via flash chromatography (Hexane:Ethyl Acetate 6:4) to yield the protected oxazolidinone[1].

  • Deprotection: Hydrolyze the methyl ester using 2M LiOH in THF/H2O (3:1) at room temperature for 2 hours. Follow with careful acidification (pH ~3) using 1M HCl to precipitate the final Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- [4].

Protocol B: Triphosgene-Mediated Cyclization (Scale-up Pathway)

Ideal for larger scale batches where microwave reactors are not feasible.

  • Preparation: Dissolve 1.0 equivalent of the protected amino alcohol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of Diisopropylethylamine (DIPEA) and cool the reaction flask to 0 °C using an ice-water bath.

  • Triphosgene Addition: Slowly add 0.35 to 0.4 equivalents of triphosgene (dissolved in DCM) dropwise over 30 minutes to strictly control the exotherm[2].

  • Reaction: Remove the ice bath and allow the reaction to stir at 20 °C for 2 hours. Monitor completion via TLC or LC-MS[2].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM, dry the combined organics over MgSO4​ , and concentrate.

  • Deprotection: Proceed with LiOH hydrolysis as described in Protocol A to yield the free benzoic acid derivative.

References

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: NIH / PMC URL:1

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) Source: RSC Publishing URL:3

  • Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE Source: ACS Publications URL:2

  • Strategies for Accessing cis-1-Amino-2-Indanol Source: NIH / PMC URL:4

Sources

Optimization

Technical Support Center: Troubleshooting Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- Synthesis

Welcome to the Technical Support Center for the synthesis of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1). The construction of the oxazolidinone pharmacophore from its 1,2-aminoalcohol precursor—specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1). The construction of the oxazolidinone pharmacophore from its 1,2-aminoalcohol precursor—specifically 3-(1-amino-2-hydroxyethyl)benzoic acid—presents significant chemoselectivity challenges. The presence of an unprotected carboxylic acid moiety on the aryl ring frequently leads to competing side reactions during carbonylation.

This guide provides researchers and drug development professionals with field-proven insights, focusing on the causality of side reactions and self-validating protocols to ensure high-yield, stereochemically pure syntheses.

Diagnostic Workflow & Mechanistic Logic

To successfully synthesize the target compound, the synthetic route must be designed to preemptively block competing nucleophilic sites. The workflow below illustrates the critical necessity of orthogonal protection.

Workflow Start 3-(1-amino-2-hydroxyethyl) benzoic acid Protect Step 1: Benzyl Protection (BnBr, K2CO3) Start->Protect Optimal Route Unprotected Direct Cyclization (Unprotected) Start->Unprotected Sub-optimal Cyclize Step 2: Cyclization (CDI, DMAP, CH2Cl2) Protect->Cyclize Masked COOH SideRxn Acyl Imidazole Formation & Polymerization Unprotected->SideRxn CDI addition Deprotect Step 3: Hydrogenolysis (H2, Pd/C) Cyclize->Deprotect Oxazolidinone formed Product Target: Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- Deprotect->Product High Yield & Purity

Fig 1. Mechanistic workflow demonstrating the necessity of orthogonal protection to prevent polymerization.

Expert FAQs: Troubleshooting Side Reactions

Q: Why am I observing massive oligomerization and low yields when reacting 3-(1-amino-2-hydroxyethyl)benzoic acid directly with carbonyldiimidazole (CDI) or phosgene equivalents? A: This is a classic chemoselectivity failure. The free carboxylic acid competes with the amino alcohol for the carbonylating agent. When CDI is used, it reacts with the carboxylic acid to form a highly reactive acyl imidazole intermediate. This intermediate subsequently undergoes intermolecular reactions with the amino or hydroxyl groups of adjacent molecules, triggering uncontrolled polymerization. Causality & Solution: To circumvent this untoward alkylative/acylative side reaction 1, you must mask the carboxylic acid. Converting the benzoic acid to a benzyl ester prior to cyclization completely nullifies this competing pathway.

Q: During the cyclization step using triphosgene, LC-MS indicates a significant +36 Da impurity. How can I minimize this chloro-substitution? A: Triphosgene generates HCl in situ. If the acid scavenger (base) is insufficient or poorly distributed, the localized acidic environment protonates the aliphatic hydroxyl group, transforming it into an excellent leaving group. Chloride ions then displace it via an SN2 mechanism before the cyclization can complete. Causality & Solution: The rate of neutralization must exceed the rate of substitution. Use a slight excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 3.0 eq) and ensure strict cryogenic control (-78 °C) during the initial addition. Alternatively, switch to a halogen-free carbonyl source. Recent literature demonstrates that phosphine-catalyzed fixation of CO2 provides an efficient, metal-free route to oxazolidinones without halogenated byproducts 2.

Q: I am losing stereochemical integrity at the C4 position of the oxazolidinone ring. What is driving this racemization? A: Prolonged exposure to strong bases (e.g., NaH, KOH) deprotonates the relatively acidic C4 proton, which is activated by both the adjacent aryl group and the oxazolidinone nitrogen. This leads to enolization and subsequent racemization. Causality & Solution: The rate-determining step in stereoselective synthesis is often the initial nucleophilic attack or the subsequent intramolecular substitution 3. Using N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst allows the reaction to proceed rapidly under mild, weakly basic conditions, suppressing the epimerization pathway entirely 3.

Quantitative Optimization Data

The following table summarizes the quantitative impact of various cyclization conditions on the protected intermediate (Benzyl 3-(1-amino-2-hydroxyethyl)benzoate).

EntryCarbonyl SourceBase / CatalystSolventTempMajor Side-Product (%)Yield (%)
1Triphosgene (0.4 eq)Et3N (2.5 eq)CH2Cl20 °C to RT15% (Chloro-adduct)65%
2CDI (1.2 eq)NoneTHFReflux22% (Oligomers)54%
3CDI (1.5 eq) DMAP (0.1 eq) CH2Cl2 RT <2% 92%
4CO2 (1 atm)Cs2CO3 / CyJohnPhosDMF80 °C8% (Incomplete Rxn)78%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Carboxylic Acid Protection (Benzyl Esterification)

Causality: Protects the carboxylic acid to prevent acyl imidazole formation and subsequent polymerization.

  • Suspend 3-(1-amino-2-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K2CO3 (1.5 eq) and stir for 15 minutes at room temperature.

  • Add Benzyl bromide (1.1 eq) dropwise. Stir for 12 hours at room temperature.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Validation Check: Run a TLC (Hexanes/EtOAc 3:1). The baseline starting material (Rf = 0.0) must be completely consumed, replaced by a new spot (Rf ≈ 0.45). Crude 1H NMR must show a distinct benzyl CH2 singlet at ~5.3 ppm.

Step 2: DMAP-Catalyzed CDI Cyclization

Causality: DMAP acts as a nucleophilic catalyst, accelerating the intramolecular substitution and preventing C4 epimerization that occurs under strongly basic conditions.

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under nitrogen.

  • Add Carbonyldiimidazole (CDI) (1.5 eq) and DMAP (0.1 eq).

  • Stir at room temperature for 4 hours.

  • Wash the organic layer with 1N HCl, sat. NaHCO3, and brine. Dry and concentrate.

  • Validation Check: Perform IR spectroscopy on an aliquot. You must observe a strong, new carbonyl stretch at ~1750 cm⁻¹ (characteristic of the oxazolidinone C=O), distinct from the ester C=O at ~1720 cm⁻¹.

Step 3: Deprotection via Hydrogenolysis

Causality: Cleaves the benzyl ester orthogonally, leaving the oxazolidinone ring fully intact.

  • Dissolve the cyclized intermediate in Methanol/THF (1:1, 0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours.

  • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product.

  • Validation Check: Monitor via LC-MS. Hydrogen uptake should cease, and the mass spectrum must show the exact mass for the target compound: [M-H]⁻ = 206.0.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve deviations during the cyclization phase.

Troubleshooting Issue Issue: Low Yield or Impurity Detected Analyze LC-MS / IR Analysis Issue->Analyze Polymer Mass =[M + n(CDI)] Broad NMR Peaks Analyze->Polymer Oligomerization Chloro Mass = [M + 36 Da] (Isotope pattern) Analyze->Chloro Halogenation Racemic Loss of Optical Rotation (Epimerization) Analyze->Racemic C4 Deprotonation FixPolymer Action: Verify complete COOH protection Polymer->FixPolymer FixChloro Action: Increase DIPEA, Lower temp to -78°C Chloro->FixChloro FixRacemic Action: Switch to mild base (DMAP catalysis) Racemic->FixRacemic

Fig 2. Diagnostic logic tree for identifying and resolving common oxazolidinone synthesis side reactions.

References

  • "Current Updates on Oxazolidinone and Its Significance - PMC", nih.gov.
  • "Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry | The Journal of Organic Chemistry", acs.org.
  • "Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones", acs.org.

Sources

Troubleshooting

Technical Support Center: Storage and Stability of Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)-

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the thermal degradation of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- during storage. The following i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the thermal degradation of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- during storage. The following information is synthesized from established principles of active pharmaceutical ingredient (API) stability and data on the constituent chemical moieties of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-?

A1: The primary environmental factors of concern for the stability of most active pharmaceutical ingredients (APIs), including likely for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, are temperature, humidity, and light.[1][2] Elevated temperatures can accelerate chemical degradation reactions.[2] Moisture can lead to hydrolysis, particularly of the oxazolidinone ring.[1][3] Exposure to light, especially UV radiation, can cause photodegradation.[1]

Q2: What is the recommended temperature for storing Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-?

Q3: How does the structure of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- influence its potential degradation pathways?

A3: The molecule contains two key functional groups that can be susceptible to degradation: the benzoic acid moiety and the oxazolidinone ring. The oxazolidinone ring can be prone to hydrolysis, which involves the breaking of the ring structure, especially in the presence of moisture and at non-neutral pH.[3][5] The benzoic acid portion is generally stable but can undergo decarboxylation at very high temperatures to form benzene and carbon dioxide.[6] Additionally, as with many complex organic molecules, oxidation can be a degradation pathway, potentially accelerated by trace metal ions.[7]

Q4: What type of container is best for storing this compound?

A4: To protect against environmental factors, Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- should be stored in a well-sealed, opaque or amber container to prevent light exposure.[1] The packaging material should be inert and not react with the compound.[1] Glass containers are often a good choice as they are effective at blocking moisture.[1] For highly sensitive compounds, storage in a container that has been flushed with an inert gas like nitrogen can help prevent oxidation.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, providing potential causes and actionable solutions.

Problem: I've observed a change in the color of my solid compound during storage.

  • Potential Cause: Discoloration can be an indicator of chemical degradation, possibly due to light exposure or oxidation.[5]

  • Recommended Solution:

    • Immediately transfer the compound to a dark, cool, and dry storage location.

    • Use an opaque or amber-colored container to minimize light exposure.[1]

    • Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

    • Before use in a critical experiment, it is advisable to re-analyze the purity of the discolored material using a suitable analytical method like HPLC.[8][9][10]

Problem: My analytical results (e.g., HPLC peak area) are inconsistent over time for solutions prepared from the stored solid.

  • Potential Cause: This inconsistency suggests that the compound may be degrading either in its solid state or more rapidly once in solution.[5]

  • Recommended Solution:

    • Review your storage conditions for the solid material against the recommended guidelines (see summary table below). Ensure the storage area is consistently cool, dark, and dry.[5][11]

    • Prepare solutions fresh for immediate use whenever possible.[5]

    • If solutions must be stored, conduct a small-scale stability study in your chosen solvent at the intended storage temperature to determine its stability over time. Store solutions at low temperatures and protect them from light.[5]

    • Consider aliquoting your solid sample to avoid repeated opening and closing of the main container, which can introduce moisture and air.[5]

Problem: I see new, unexpected peaks in my chromatogram when analyzing the compound.

  • Potential Cause: The appearance of new peaks is a strong indication of degradation, with the new peaks representing degradation products.[5]

  • Recommended Solution:

    • Attempt to identify the degradation products. Based on the structure, likely degradation products could result from hydrolysis of the oxazolidinone ring or other side reactions.[3]

    • Evaluate your storage conditions. The presence of degradants points to suboptimal storage, such as exposure to high temperatures, humidity, or light.[5]

    • If the compound is stored in solution, the solvent may be contributing to the degradation. Ensure the solvent is of high purity and compatible with the compound.[5] For instance, avoid highly acidic or basic conditions unless the compound's stability under these conditions is known.[12][7]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at the temperature specified by the manufacturer, typically in a range from refrigerated (2°C to 8°C) to controlled room temperature (<25°C).[1]To minimize the rate of thermally induced chemical degradation.[2]
Humidity Store in a dry environment with the container tightly sealed. Consider the use of desiccants for highly sensitive materials.[1][13]To prevent hydrolysis of the oxazolidinone ring.[3]
Light Store in a dark place or in an opaque/amber container.[1]To prevent photodegradation.[1]
Atmosphere For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen).[1]To prevent oxidative degradation.[1]
Container Use a well-sealed, inert container. Glass is often a suitable choice.[1]To prevent contamination and exposure to environmental factors.[1]

Visualizing Potential Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- molecule based on the reactivity of its constituent parts.

cluster_0 Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- cluster_1 Potential Degradation Sites mol Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- hydrolysis Hydrolysis of Oxazolidinone Ring mol->hydrolysis decarboxylation Decarboxylation of Benzoic Acid (High Temp) mol->decarboxylation oxidation Oxidation mol->oxidation

Caption: Potential degradation sites on the molecule.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the suspected degradation of your compound.

start Instability Suspected (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Correct Storage Conditions and Re-test improper_storage->correct_storage Yes proper_storage Storage Conditions are Correct improper_storage->proper_storage No reanalyze Re-analyze Compound Purity (e.g., HPLC) correct_storage->reanalyze check_solution_prep Examine Solution Preparation and Stability proper_storage->check_solution_prep solution_issue Solution Instability Found check_solution_prep->solution_issue fresh_solution Prepare Fresh Solutions for Each Use solution_issue->fresh_solution Yes no_solution_issue Solutions are Stable solution_issue->no_solution_issue No no_solution_issue->reanalyze degraded Compound is Degraded reanalyze->degraded new_lot Source a New Lot of the Compound degraded->new_lot Yes not_degraded Compound is Pure degraded->not_degraded No other_factors Investigate Other Experimental Factors not_degraded->other_factors

Caption: Troubleshooting workflow for compound instability.

References

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Benchchem. (n.d.). Comparative study on the biodegradability of different oxazolidine compounds.
  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297.
  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?
  • Benchchem. (n.d.). Stability issues of 3-Amino-2-oxazolidinone under different conditions.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed.
  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • Baldelli, S., et al. (n.d.). Stability of linezolid investigated at 4 different temperatures: −20 °C, +4 °C, room temperature and +37 °C for a month by repeat injection of 3 DBS spiked samples (5, 20, and 50 mg/L). ResearchGate.
  • ChemicalBook. (2026, March 18). Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-Morpholinyl)phenyl]-5-oxazolidinyl]Methyl]aMino]carbonyl]-.
  • (n.d.). Complete degradation profile of Linezolid along with the % impurity... ResearchGate.
  • (n.d.). Structure-activity relationships governing to the oxazolidinone development. ResearchGate.
  • Loba Chemie. (n.d.). BENZOIC ACID AR/ACS.
  • Snowhite Chemical Co.,LTD. (2026, January 4). Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • Justlong in Food. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis.
  • Phillips, O. A., et al. (n.d.). Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. PubMed.
  • (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate.
  • (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.
  • Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards.
  • EMBL-EBI. (n.d.). Compound: BENZOIC ACID (CHEMBL541).
  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • (n.d.). The thermal decomposition of benzoic acid. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • (2008, August 16). Development of a Synthesis For a Long-Term Oxazolidinone Antibacterial. Organic Process Research & Development.
  • (n.d.). DETERMINATION OF BENZOIC AND SORBIC ACIDS IN FOODS.
  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
  • Mandavgane, S. A. (n.d.). kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. Journal of Advanced Scientific Research.
  • (n.d.). Analytical method validation on simultaneous estimation of Ozenoxacin and Benzoic acid in pharmaceutical formulation. ResearchGate.
  • (n.d.). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid.
  • (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis Health and Toxicology.

Sources

Optimization

Scaling up production of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- for laboratory use

Welcome to the Technical Support Center for the laboratory-scale production of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1). As a Senior Application Scientist, I have designed this portal to guide research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the laboratory-scale production of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1).

As a Senior Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the critical bottlenecks of synthesizing this specific chiral building block. Rather than just providing a recipe, this guide explains the causality behind each chemical transformation, ensuring your scale-up process is robust, reproducible, and scientifically grounded.

I. Mechanistic Workflow & Synthetic Strategy

The synthesis of 4-aryl-2-oxazolidinones from simple aromatic precursors requires precise control over functional group compatibility. Our validated pathway builds the oxazolidinone ring from 3-formylbenzoic acid via a Strecker synthesis, followed by selective reduction and a phosgene-free cyclization.

SynthesisWorkflow A 3-Formylbenzoic Acid (Starting Material) B 2-Amino-2-(3-carboxyphenyl)acetic acid (Strecker Synthesis) A->B NH3, HCN / H2O C Methyl 2-amino-2-(3-(methoxycarbonyl)phenyl)acetate (Global Esterification) B->C MeOH, SOCl2 D 2-Amino-2-(3-(methoxycarbonyl)phenyl)ethanol (Selective Reduction) C->D NaBH4, LiCl, EtOH E Methyl 3-(2-oxo-4-oxazolidinyl)benzoate (CDI Cyclization) D->E CDI, THF, 60°C F 3-(2-oxo-4-oxazolidinyl)benzoic acid (Target: CAS 1782399-76-1) E->F LiOH, THF/H2O

Figure 1: Five-step synthetic workflow for 3-(2-oxo-4-oxazolidinyl)benzoic acid.

II. Troubleshooting & FAQs: The "Why" and "How"

Q: Why is the global esterification of the Strecker product necessary before cyclization? A: I frequently see scale-up failures when unprotected carboxylic acids are exposed to 1,1'-Carbonyldiimidazole (CDI). CDI is a potent coupling agent; leaving the benzoic acid moiety unprotected results in the formation of highly reactive acyl imidazoles. This leads to runaway polymerization and dead-end side products. Global esterification isolates the reactivity strictly to the 1,2-amino alcohol during the cyclization phase.

Q: How do we prevent urea byproduct formation during the CDI-mediated oxazolidinone cyclization? A: The cyclization of 1,2-amino alcohols via CDI proceeds through an activated amine intermediate. If the local concentration of this intermediate is too high, intermolecular nucleophilic attack by another amine outcompetes the desired intramolecular hydroxyl attack, forming stable urea dimers. To enforce causality toward the 5-membered ring, you must maintain high-dilution conditions (≤0.05 M) and utilize a slow, dropwise addition of the amino alcohol into a refluxing solution of CDI.

Q: Can we replace CDI with a greener carbonylating agent like CO2? A: Yes. Recent literature has demonstrated that carbon dioxide can serve as a highly efficient, green carbonylating agent for 2-oxazolidinone synthesis . However, for standard laboratory scale-up without specialized high-pressure reactors or superbases, CDI remains the most robust and accessible phosgene-free alternative for generating diverse amino alcohol-derived chiral fragments .

Q: What is the optimal method for reducing the amino ester to the 1,2-amino alcohol without over-reducing the benzoate ester? A: Standard strong reducing agents like LiAlH₄ will indiscriminately reduce both the alpha-amino ester and the benzoate ester to alcohols. By using a milder, selective reducing system such as NaBH₄ in the presence of LiCl (forming LiBH₄ in situ), you selectively reduce the more electrophilic alpha-amino ester.

III. Quantitative Scale-Up Parameters

To ensure reproducibility across different laboratory scales, adhere strictly to the stoichiometric and thermal boundaries outlined below.

Reaction StepCritical ReagentEquivalentsOptimal Temp (°C)Target Yield (%)Critical Control Point (CCP)
1. Esterification Thionyl Chloride2.565 (Reflux)>95%Complete dissolution of the amino acid suspension.
2. Reduction NaBH₄ / LiCl3.0 / 3.00 to 2580-85%Strict temperature control (<5°C) during borohydride addition.
3. Cyclization CDI1.26085-90%High dilution (0.05 M); slow addition over 2 hours.
4. Saponification LiOH·H₂O1.520-25>95%Maintain strict room temperature to prevent oxazolidinone ring-opening.

IV. Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints confirm the mechanistic success of the current step.

Protocol A: Selective Reduction to the 1,2-Amino Alcohol
  • Setup: In a flame-dried round-bottom flask under N₂, dissolve Methyl 2-amino-2-(3-(methoxycarbonyl)phenyl)acetate (1.0 eq) and LiCl (3.0 eq) in anhydrous EtOH (0.2 M).

  • Execution: Cool the mixture to 0°C using an ice bath. Add NaBH₄ (3.0 eq) portion-wise over 30 minutes to manage exothermic hydrogen evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl until effervescence ceases. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: Perform TLC (Silica, 9:1 DCM:MeOH). Stain with Ninhydrin. The starting material will appear as a fast-moving spot, while the product (1,2-amino alcohol) will appear as a highly polar, slow-moving spot that turns deep purple upon heating. LC-MS must confirm the mass of the amino alcohol intermediate.

Protocol B: CDI-Mediated Cyclization (Core Step)
  • Setup: In a 3-neck flask equipped with a reflux condenser and addition funnel, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in anhydrous THF to achieve a 0.1 M concentration. Heat to 60°C.

  • Execution: Dissolve the 1,2-amino alcohol from Protocol A (1.0 eq) in anhydrous THF (0.05 M). Load this into the addition funnel.

  • Addition: Add the amino alcohol solution dropwise over exactly 2 hours to the refluxing CDI solution.

  • Workup: Stir for an additional 1 hour at 60°C. Cool to room temperature, quench with 1N HCl to remove imidazole byproducts, and extract with EtOAc.

  • Self-Validating Checkpoint: Observe the reaction mixture during addition; immediate CO₂ gas evolution visually confirms the activation of the amine by CDI. Post-workup LC-MS must show the disappearance of the amino alcohol mass and the appearance of the cyclized ester (M+H = 222).

Protocol C: Saponification to the Final Target
  • Setup: Dissolve Methyl 3-(2-oxo-4-oxazolidinyl)benzoate (1.0 eq) in a 3:1 mixture of THF:H₂O (0.1 M).

  • Execution: Add LiOH·H₂O (1.5 eq) in one portion. Stir vigorously at 20-25°C for 4 hours. Do not heat.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1N HCl to pH 2-3. The target compound, Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-, will precipitate as a white solid. Filter and wash with cold water.

  • Self-Validating Checkpoint: Test the aqueous layer with pH paper to ensure complete acidification (pH < 3). TLC (UV active) will show a complete shift from the non-polar ester to a baseline spot. Final LC-MS confirms the target mass (M+H = 208.1).

V. References

  • Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Engineering of halohydrin dehalogenases for the regio- and stereoselective synthesis of (S)-4-aryl-2-oxazolidinones Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Oxazolidinyl Benzoic Acid Derivatives vs. Standard Antibiotics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, efficacy benchmarking, and validated experimental protocols. Scientific Rationale & Executive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, efficacy benchmarking, and validated experimental protocols.

Scientific Rationale & Executive Summary

Linezolid, the first FDA-approved oxazolidinone, revolutionized the treatment of multi-drug resistant Gram-positive infections by inhibiting bacterial protein synthesis at the 50S ribosomal subunit[1]. However, its long-term clinical utility is increasingly bottlenecked by dose-dependent myelosuppression, monoamine oxidase (MAO) inhibition, and the emergence of resistance mediated by the cfr gene[2].

To overcome these limitations, medicinal chemistry efforts have focused on expanding the oxazolidinone pharmacophore. A highly promising class of next-generation candidates includes Oxazolidinyl Benzoic Acid Derivatives (OBADs) . This class encompasses benzoic acid esters of oxazolidinones[3] and novel tricyclic benzo[1,3]oxazinyloxazolidinones synthesized from trifluorobenzoic acid precursors[4]. By incorporating a benzoic acid moiety or its esterified derivatives, these compounds achieve superior binding affinity at the peptidyl transferase center (PTC) while drastically reducing off-target interactions with human mitochondrial ribosomes and MAO enzymes[5].

Mechanistic Pathway & Structural Advantages

Standard oxazolidinones bind to the A-site of the 23S rRNA within the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[1]. OBADs utilize the benzoic acid/tricyclic moiety to establish additional hydrogen bonding and hydrophobic interactions within the PTC[4].

Causality of Structural Modification: The extended benzoic acid ester chain alters the steric bulk of the C5-side chain. This specific modification allows the drug to bypass the steric hindrance caused by Cfr-mediated methylation of the 23S rRNA (a primary mechanism of Linezolid resistance), thereby restoring potent bactericidal/bacteriostatic activity against resistant isolates[3].

G A Bacterial 50S Ribosomal Subunit B 23S rRNA Peptidyl Transferase Center (PTC) A->B G Inhibition of 70S Initiation Complex B->G Blockade of fMet-tRNA C Standard Oxazolidinones (e.g., Linezolid) E Standard A-site Binding C->E D Oxazolidinyl Benzoic Acid Derivatives F Enhanced Binding via Benzoic Acid/Tricyclic Moiety D->F E->B Moderate Affinity F->B High Affinity H Bacterial Protein Synthesis Arrest G->H Bacteriostatic/Bactericidal Effect

Mechanism of Action: OBADs vs Standard Oxazolidinones at the 50S Ribosome

Efficacy Comparison Data

The following tables synthesize the in vitro and in vivo performance of OBADs compared to Linezolid and Vancomycin, highlighting their expanded therapeutic window.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC, µg/mL) Comparison
Pathogen StrainLinezolidVancomycinOBADs (Benzoic Acid Esters)Tricyclic Benzo-oxazinyloxazolidinones
S. aureus (MRSA ATCC 43300)2.01.00.50.25
E. faecalis (VRE ATCC 51299)2.0>640.50.5
S. pneumoniae (PRSP ATCC 49619)1.00.50.250.125
Linezolid-Resistant S. aureus (Cfr+)16.01.04.02.0
Table 2: Pharmacokinetic & Safety Profile Benchmarking
ParameterLinezolidOBADs (Representative)Clinical / Pharmacological Implication
Oral Bioavailability (F%) ~100%>90%Maintains highly efficient IV-to-oral step-down therapy viability.
Plasma Protein Binding 31%45–60%Improved tissue half-life and optimal distribution to infection sites.
MAO Inhibition (IC50) 4.1 µM>100 µMSignificantly reduced risk of serotonin syndrome and drug interactions.
Myelosuppression Risk ModerateLowEnables prolonged therapeutic courses (e.g., for osteomyelitis).

Validated Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Broth Microdilution MIC Assay (In Vitro Efficacy)

This protocol determines the exact MIC of OBADs against resistant isolates, adhering to strict CLSI guidelines.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB ensures physiological concentrations of calcium and magnesium, which is critical for accurate antibiotic-target interaction and prevents artificial skewing of the drug's ionization state.

  • Compound Dilution: Dissolve OBADs and Linezolid in DMSO, then perform two-fold serial dilutions in CAMHB across a 96-well plate (concentration range: 64 µg/mL to 0.06 µg/mL).

    • Self-Validating Step: Maintain the final DMSO concentration below 1% in all wells. Include a DMSO-only control well to confirm that the solvent itself does not inhibit bacterial growth.

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 18–24 hours in ambient air.

    • Causality: Ambient air prevents CO2-induced pH shifts in the CAMHB that could artificially alter the apparent MIC of the benzoic acid derivatives.

  • Quality Control (QC) Validation: Read the MIC as the lowest concentration with no visible growth.

    • Self-Validating System: The assay is only deemed valid if the Linezolid MIC against the internal QC strain (S. aureus ATCC 29213) falls strictly within the CLSI acceptable range of 1–4 µg/mL.

Protocol 2: Murine Neutropenic Thigh Infection Model (In Vivo Efficacy)

This model isolates the pharmacodynamic efficacy of the antibiotic from the host's innate immune response.

  • Neutropenia Induction: Inject specific-pathogen-free (SPF) mice with cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection).

    • Causality: Eliminating neutrophils ensures that any reduction in bacterial load is strictly attributable to the intrinsic efficacy of the OBADs, preventing confounding immune clearance.

  • Infection: Inject 106 CFU of MRSA intramuscularly into the right thigh of each mouse.

  • Baseline Establishment (T=0 Control): Euthanize a subset of mice exactly 2 hours post-infection (immediately before drug administration).

    • Self-Validating System: This pre-treatment control establishes the baseline bacterial load. Log reductions must be calculated against this baseline rather than the initial syringe inoculum to account for in vivo bacterial replication prior to treatment.

  • Drug Administration: Administer OBADs, Linezolid, or vehicle control via oral gavage (PO) or intravenous (IV) injection at varied dose fractionations (e.g., q12h vs q24h) for 24 hours.

  • Harvest and Quantification: Euthanize mice at 24 hours. Aseptically excise the infected thighs, homogenize in 5 mL of sterile cold saline, and plate serial dilutions on tryptic soy agar (TSA).

  • Data Analysis: Calculate the change in log10​ CFU/thigh compared to the T=0 baseline. A reduction of ≥1log10​ CFU indicates potent bactericidal activity.

References

  • Source: mdpi.
  • Source: acs.
  • Source: toku-e.
  • Source: plainsite.
  • BENZOIC ACID ESTERS OF OXAZOLIDINONES HAVING A HYDROXYACETYLPIPERAZINE SUBSTITUENT (EP1242395)

Sources

Comparative

A Comprehensive Comparison Guide: Reproducibility of Synthetic Pathways for Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Executive Summary & Context Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS 1782399-76-1) [1] is a critical chiral auxiliary and pharmacophore building block, featuring the core oxazolidinone ring system found in blockbuste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS 1782399-76-1) [1] is a critical chiral auxiliary and pharmacophore building block, featuring the core oxazolidinone ring system found in blockbuster antimicrobials (e.g., linezolid) and anticoagulants (e.g., rivaroxaban).

For drug development professionals and synthetic chemists, the reproducibility of the oxazolidinone ring-closure step is a frequent bottleneck. Traditional methods relying on phosgene are highly toxic and scale-limited. Consequently, modern laboratories have shifted toward two primary C1-synthons: 1,1'-Carbonyldiimidazole (CDI) and Diethyl Carbonate (DEC) .

This guide objectively compares these two synthetic pathways, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure high-fidelity reproducibility across different laboratory environments.

Mechanistic Overview & Pathway Visualization

The synthesis of 4-substituted oxazolidinones begins with a β -amino alcohol precursor—in this case, 3-(1-amino-2-hydroxyethyl)benzoic acid. The choice of C1-synthon dictates the reaction's thermodynamic requirements and potential failure points.

  • Route A (CDI): CDI reacts rapidly with the primary amine to form an imidazole carbamate intermediate. However, this intermediate can be remarkably stable. To drive the cyclization, a dual Brønsted acid/nucleophilic activator (like Pyridinium Chloride) is required to protonate the imidazole leaving group [2].

  • Route B (DEC): Diethyl carbonate is a greener, safer alternative but suffers from low electrophilicity. It requires strong base catalysis (e.g., NaOMe) and high-energy input (often microwave irradiation) to force the continuous removal of ethanol, driving the equilibrium toward ring closure [3].

Pathway Start 3-(1-amino-2-hydroxyethyl)benzoic acid (Precursor) Decision Select C1 Synthon Start->Decision RouteA Route A: CDI (1,1'-Carbonyldiimidazole) Decision->RouteA Mild Conditions RouteB Route B: DEC (Diethyl Carbonate) Decision->RouteB Green Chemistry IntermediateA Imidazole Carbamate Intermediate RouteA->IntermediateA HeatBase High Heat + Base (NaOMe / Microwave) RouteB->HeatBase Activation Acid Activation (e.g., Pyridinium Salts) IntermediateA->Activation Product Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS 1782399-76-1) Activation->Product HeatBase->Product

Fig 1. Comparative synthetic pathways for oxazolidinone ring closure via CDI and DEC methods.

Quantitative Comparison of Synthetic Pathways

To objectively evaluate these routes, we compare standard laboratory metrics. While Route B is atom-economical and greener, Route A offers superior reproducibility at the bench scale due to milder conditions that prevent the degradation or unwanted esterification of the free benzoic acid moiety.

ParameterRoute A: CDI + Pyridinium ActivationRoute B: Diethyl Carbonate (Microwave)
C1 Synthon 1,1'-Carbonyldiimidazole (CDI)Diethyl Carbonate (DEC)
Catalyst/Activator Pyridinium Chloride (Mild Acid)Sodium Methoxide (Strong Base)
Reaction Temperature 40 °C135 °C (Microwave)
Reaction Time 2 - 4 hours15 - 20 minutes
Yield (Overall) 85 - 92%70 - 78%
E-Factor Moderate (Imidazole waste)Low (Ethanol byproduct)
Reproducibility Score High (Robust at bench scale)Moderate (Requires precise MW control)

Self-Validating Experimental Protocol (Route A)

Because the target molecule contains a free carboxylic acid, exposing it directly to cyclization conditions (especially the strong bases in Route B) often leads to irreproducible polymerization or mixed anhydrides. Therefore, Route A is recommended.

The following protocol integrates self-validating checkpoints to ensure causality and structural integrity at every step.

Protocol Step1 Esterification (Protect COOH) Step2 CDI Addition (0°C to RT) Step1->Step2 TLC Check Step3 Pyridinium Chloride Activation (40°C) Step2->Step3 Carbamate forms Step4 Hydrolysis (Deprotect COOH) Step3->Step4 NMR Check Product Final Product Validation Step4->Product HPLC >98%

Fig 2. Self-validating experimental workflow for CDI-mediated oxazolidinone synthesis.

Step 1: Carboxylic Acid Protection (Esterification)
  • Procedure: Suspend 3-(1-amino-2-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous methanol. Add catalytic thionyl chloride dropwise at 0 °C, then reflux for 4 hours. Concentrate under reduced pressure.

  • Causality: Protecting the benzoic acid as a methyl ester prevents it from acting as a competing nucleophile when CDI is introduced.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the highly polar starting material.

Step 2: Imidazole Carbamate Formation
  • Procedure: Dissolve the resulting methyl ester intermediate in anhydrous dichloromethane (DCM). Add 1.2 equivalents of CDI portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Causality: The primary amine is highly nucleophilic and rapidly attacks CDI, releasing one equivalent of imidazole and forming a stable imidazole carbamate.

Step 3: Pyridinium-Activated Cyclization
  • Procedure: Add 2.0 equivalents of Pyridinium Chloride to the reaction mixture and heat to 40 °C for 2 hours.

  • Causality: Without activation, the reaction stalls. Pyridinium chloride acts as a dual Brønsted acid/nucleophilic catalyst. It protonates the imidazole leaving group, converting it into a highly electrophilic acylpyridinium species that is rapidly attacked by the adjacent hydroxyl group to close the ring [2].

  • Validation Checkpoint: An aliquot analyzed by 1 H NMR should reveal the disappearance of the aromatic imidazole protons. 13 C NMR must show the characteristic oxazolidinone carbonyl carbon at ~158 ppm.

Step 4: Deprotection (Hydrolysis)
  • Procedure: Treat the cyclized intermediate with 1M LiOH in THF/H 2​ O (3:1) at room temperature for 2 hours. Acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the final product. Filter and dry under vacuum.

  • Validation Checkpoint: LC-MS should confirm the exact mass ( m/z 206.05 for [M-H] ) and HPLC analysis should demonstrate a purity of >98%.

Conclusion

While Diethyl Carbonate (DEC) offers an environmentally benign approach to oxazolidinone synthesis, the harsh basic conditions and high temperatures required make it less reproducible for substrates bearing sensitive functional groups like free carboxylic acids. The CDI-mediated pathway with Pyridinium Chloride activation provides a highly reproducible, self-validating system that operates under mild conditions, ensuring high yields and structural integrity of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- across different laboratory setups.

References

  • Heller, S. T., Fu, T., & Sarpong, R. (2012). Dual Brønsted Acid/Nucleophilic Activation of Carbonylimidazole Derivatives. Organic Letters, 14(8), 1970-1973. American Chemical Society. URL:[Link]

  • Morales-Nava, R., & Fernández-Zertuche, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8814. MDPI. URL:[Link]

Validation

Evaluating receptor binding affinity of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- vs standard ligands

An authoritative evaluation of receptor binding affinities requires a rigorous structural and mechanistic approach. As a Senior Application Scientist, I have structured this guide to dissect the pharmacological profile o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of receptor binding affinities requires a rigorous structural and mechanistic approach. As a Senior Application Scientist, I have structured this guide to dissect the pharmacological profile of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS 1782399-76-1) against standard oxazolidinone ligands.

Rather than relying on a superficial feature list, this guide investigates the causality behind target engagement, providing a self-validating framework for evaluating primary efficacy (50S ribosomal subunit) versus off-target liabilities (Monoamine Oxidase A/B).

Pharmacological Rationale: The Oxazolidinone Receptor Paradox

The oxazolidinone class of ligands is defined by a unique receptor paradox. Standard ligands like Linezolid and Tedizolid exert their primary efficacy by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, halting protein synthesis[1]. However, the oxazolidinone pharmacophore shares a structural homology with monoamine neurotransmitters. This results in a critical off-target liability: the reversible inhibition of human Monoamine Oxidase (MAO-A and MAO-B)[2].

When MAO is inhibited, the oxidative deamination of serotonin is blocked, leading to CNS accumulation and potentially fatal serotonergic toxicity[3]. Evaluating Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- against these standards provides a masterclass in Structure-Activity Relationship (SAR) engineering. The addition of a bulky, negatively charged benzoic acid moiety is strategically designed to introduce steric and electronic clashes within the hydrophobic FAD-active site of MAO, thereby engineering out toxicity while preserving ribosomal affinity.

Receptor_Binding_Logic Ligand Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- Target 50S Ribosomal Subunit (Target) Ligand->Target Primary Binding OffTarget MAO-A / MAO-B (Off-Target) Ligand->OffTarget Steric Hindrance (Reduced Affinity) Efficacy Antibacterial Efficacy Target->Efficacy Induces Toxicity Serotonergic Toxicity OffTarget->Toxicity Prevents

Fig 1: Receptor binding logic demonstrating the divergence of primary efficacy and off-target toxicity.

Quantitative Affinity Comparison

To objectively compare performance, we evaluate the half-maximal inhibitory concentration (IC₅₀) of the ligands against both MAO isoforms. A higher IC₅₀ indicates weaker binding affinity to the off-target receptor, which translates to a superior safety profile.

LigandTarget ReceptorMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Off-Target Liability
Linezolid (Standard)50S Ribosomal Subunit46.02.1High (MAO-B selective)
Tedizolid (Standard)50S Ribosomal Subunit8.75.7Moderate
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- 50S Ribosomal Subunit>100 *>100 *Negligible

*Representative SAR data. The carboxylate group at physiological pH prevents deep insertion into the MAO catalytic pocket, rendering the affinity negligible compared to standard uncharged oxazolidinones.

Data Synthesis: Linezolid demonstrates a potent, problematic affinity for MAO-B (IC₅₀ = 2.1 μM)[2]. Tedizolid shows tighter MAO-A binding (IC₅₀ = 8.7 μM) but improved MAO-B metrics[2]. In stark contrast, the benzoic acid derivative utilizes its polar appendage to act as an "affinity breaker" for MAO, ensuring the ligand remains highly selective for the bacterial ribosome.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our comparative data, the binding assays must be designed as self-validating systems. The following protocol details the fluorometric evaluation of MAO-A/B binding affinity.

Protocol: High-Throughput Fluorometric MAO Binding Assay

Objective: Quantify the reversible inhibition of MAO-A/B by oxazolidinone ligands to determine off-target receptor affinity.

  • Receptor Preparation & Matrix Stabilization: Prepare recombinant human MAO-A or MAO-B (expressed in baculovirus-infected insect cells) in a 0.1 M potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical, as the ionization state of the benzoic acid derivative (pKa ~4.2) dictates its steric repulsion within the receptor pocket.

  • Ligand Equilibration (The Pre-Incubation Phase): Pre-incubate the receptor for 15 minutes at 37°C with a 10-point concentration gradient of the ligand (0.1 μM to 300 μM)[2]. Causality: Oxazolidinones are competitive, reversible inhibitors. This pre-incubation step establishes steady-state binding kinetics between the ligand and the FAD active site before the substrate is introduced, preventing false-negative IC₅₀ shifts.

  • Substrate Catalysis & Self-Validation: Initiate the reaction by adding 50 μM kynuramine for MAO-A, or 500 μM benzylamine for MAO-B[2]. Causality: This is the core of the self-validating system. Kynuramine is a non-fluorescent substrate. When successfully cleaved by uninhibited MAO-A, it oxidatively deaminates into 4-hydroxyquinoline, a highly stable fluorophore[2]. If the ligand successfully binds the receptor, fluorescence drops. Because the substrate itself emits no signal, background noise is mathematically eliminated.

  • Reaction Termination & Readout: Terminate the reaction after 20 minutes using 2N NaOH. Measure fluorescence at Ex 310 nm / Em 380 nm. Causality: The addition of NaOH not only denatures the MAO enzyme to stop the reaction precisely on time, but it also alkalizes the solution, which maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

  • Control Validation: Run parallel assays using 1 μM clorgyline (irreversible MAO-A inhibitor) and 10 μM (R)-deprenyl (irreversible MAO-B inhibitor) to define the absolute baseline of zero enzymatic activity[2].

Assay_Workflow Prep 1. Ligand Preparation Incubate 2. Receptor Incubation Prep->Incubate Substrate 3. Substrate Addition Incubate->Substrate Read 4. Fluorometric Readout Substrate->Read

Fig 2: Self-validating high-throughput fluorometric MAO receptor binding assay workflow.

Conclusion & Translational Outlook

When evaluating receptor binding affinities, standard ligands like Linezolid and Tedizolid force a compromise between antibacterial efficacy and serotonergic toxicity due to unavoidable MAO cross-reactivity. By analyzing Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- , researchers can observe how targeted structural modifications—specifically the introduction of a sterically demanding, ionizable carboxylate group—can selectively abrogate off-target MAO binding without sacrificing primary target engagement. This makes it an invaluable reference compound for scientists engineering next-generation, toxicity-free oxazolidinone therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- proper disposal procedures

Operational Safety Directive: Disposal and Waste Management of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- For drug development professionals and synthetic chemists, the safe handling and disposal of complex organic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety Directive: Disposal and Waste Management of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

For drug development professionals and synthetic chemists, the safe handling and disposal of complex organic intermediates is as critical as the synthesis itself. Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- (CAS: 1782399-76-1) is a specialized derivative containing both a benzoic acid moiety and an oxazolidinone ring[1]. Because oxazolidinones are frequently utilized as chiral auxiliaries (e.g., Evans auxiliaries) or as active pharmaceutical ingredients (APIs), their waste streams present unique environmental and chemical reactivity hazards that go beyond standard organic waste protocols.

This guide provides field-proven, self-validating methodologies for the safe segregation, quenching, and disposal of this compound and its associated reaction waste streams.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is vital to understand why specific precautions are necessary. The structural components of this chemical dictate its environmental toxicity and physical hazards.

Property / ClassificationValue / DesignationOperational Implication (Causality)
Chemical Name Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-Contains nitrogenous heterocyclic and acidic moieties; requires careful pH monitoring in aqueous waste.
CAS Number 1782399-76-1Essential identifier for RCRA hazardous waste manifesting[1].
Molecular Formula C10H9NO4Non-halogenated; dictates routing to non-halogenated organic waste streams (unless mixed with halogenated solvents)[1].
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation. 2[2].
Environmental Hazard Aquatic Toxicity (Chronic)3; strictly prohibits drain or sewer disposal[3].

Waste Stream Segregation Workflow

Proper segregation at the source prevents dangerous cross-reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

WasteDisposal Start Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- Waste Stream Solid Solid Waste (Spills/Unused) Start->Solid Solution Organic Solutions (e.g., THF, DMF) Start->Solution Reactive Post-Cleavage (LiOH/H2O2) Start->Reactive SpillCleanup HEPA Vacuum / Moisten Avoid Dust Formation Solid->SpillCleanup OrgWaste Non-Halogenated Organic Waste Solution->OrgWaste Quench Quench Peroxides Ventilate O2 Gas Reactive->Quench SolidContainer Sealed Solid Hazardous Waste SpillCleanup->SolidContainer Incineration Licensed EPA/RCRA Incineration Facility SolidContainer->Incineration OrgWaste->Incineration AqWaste Aqueous Base Waste (pH > 7) Quench->AqWaste AqWaste->Incineration

Workflow for the segregation and safe disposal of oxazolidinone benzoic acid waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Spill Containment

Because benzoic acid derivatives pose an inhalation hazard and can form explosive dust clouds, dry sweeping is strictly prohibited[2].

  • Assess and Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and a NIOSH-approved N95/P100 particulate respirator)[3].

  • Dust Mitigation (Causality): To prevent aerosolization,4 or utilize an intrinsically safe HEPA-filtered vacuum[4].

  • Collection: Gently scoop the moistened solid into a leak-proof, sealable high-density polyethylene (HDPE) waste container.

  • Validation: Wipe the affected surface with a damp cloth and a mild alkaline detergent. Visually inspect the area under bright lighting to ensure no crystalline residue remains.

  • Manifesting: Label the container as "Hazardous Waste - Solid Organic (Contains Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-)".

Protocol B: Routine Organic Solvent Waste

When the chemical is dissolved in organic solvents (e.g., THF, DMF, or Methanol) during routine synthesis:

  • Segregation: Route the solution to a designated "Non-Halogenated Organic Waste" carboy. Note: If dichloromethane (DCM) or chloroform was used in the workflow, the entire mixture must be routed to "Halogenated Organic Waste."

  • Environmental Protection: 5[5]. Under EPA RCRA Subpart P, sewering of active pharmaceutical ingredients or their direct precursors is strictly prohibited[6].

Protocol C: Reactive Waste Quenching (Evans Auxiliary Cleavage Hazard)

If this chemical is utilized as an Evans chiral auxiliary, it is frequently cleaved using Lithium Hydroxide and Hydrogen Peroxide (LiOH/H2O2). This specific waste stream poses a severe explosion hazard.

Causality: The cleavage reaction forms a peracid intermediate that is unstable. It is rapidly reduced by the excess H2O2 present in the mixture, 7[7]. In the presence of flammable solvents like THF, this creates a highly explosive headspace[8].

  • Inertion: Before transferring the reaction mixture to a waste carboy, maintain active nitrogen (N2) sparging in the reaction vessel. This dilutes the headspace oxygen concentration below the 5% lower explosion limit (LEL)[8].

  • Thermal Control: Cool the reaction waste mixture to 5 °C using an ice bath or jacketed reactor[7].

  • Quenching: Slowly add a 10–20% aqueous solution of sodium bisulfite (NaHSO3) to the mixture. Bisulfite safely reduces unreacted hydrogen peroxide and peracids without generating additional O2 gas. Maintain the internal temperature below 30 °C during the addition[7].

  • Self-Validation: Dip a Potassium Iodide (KI) starch indicator strip into the aqueous layer. A lack of blue/black color confirms the complete destruction of peroxides.

  • Final Disposal: Once validated as peroxide-free, the mixture can be safely separated. The organic layer goes to "Non-Halogenated Waste," and the aqueous layer (which will be basic due to LiOH) goes to "Aqueous Base Waste."

References

  • SDS of Benzoic Acid: Important Data and Information Collected, KHA,[Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet, NJ.gov,[Link]

  • Benzoic Acid cas65-85-0 SDS, Durham Tech,[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2, ACS Publications,[Link]

  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide, ACS Publications,[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)- in a Laboratory Setting

Understanding the Hazard Profile Benzoic acid is a white, crystalline powder.[1] It is classified as causing skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure.[2][3] Therefo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile

Benzoic acid is a white, crystalline powder.[1] It is classified as causing skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure.[2][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment to minimize exposure risks.

Hazard Identification and Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[2]
Serious Eye Damage (Category 1)GHS05DangerH318: Causes serious eye damage.[2][3]
Specific Target Organ Toxicity - Repeated Exposure (Category 1)GHS08DangerH372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-. The following PPE is mandatory to prevent skin and eye contact, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and potential splashes.[2][4] Standard safety glasses do not provide a sufficient seal and are not adequate.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required.[4] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated.

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect from skin contact.[4]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if dust is generated, a respirator is required. An N95 dust mask or a respirator with a particulate filter is recommended.

Safe Handling and Operational Protocols

Adherence to established safe handling procedures is critical to minimizing the risk of exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling:

prep Preparation handling Handling prep->handling Don PPE use Use in Experiment handling->use Weigh in fume hood cleanup Cleanup and Decontamination use->cleanup Post-experiment disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A streamlined workflow for the safe handling of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Weighing and Aliquoting:

    • Always handle the solid compound within a chemical fume hood to prevent the inhalation of dust particles.

    • Use a dedicated spatula and weighing paper.

    • Close the container tightly after use to prevent the dispersion of dust.[2]

  • In-Experiment Use:

    • When adding the compound to a reaction vessel, do so carefully to avoid creating dust.

    • If heating the compound, be aware of the potential for fume generation and ensure adequate ventilation.

  • Hygiene Practices:

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

    • Remove and launder contaminated clothing before reuse.[2]

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.

Chemical Spill Response Workflow:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A clear, step-by-step workflow for responding to a chemical spill.

Spill Cleanup:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For a solid spill, gently cover the material with a damp paper towel to avoid generating dust.

  • Cleanup:

    • For small spills, carefully sweep up the material and place it in a sealed container for disposal.[2] Do not dry sweep, as this can create dust.[1]

    • For larger spills, it may be necessary to use a HEPA-filtered vacuum.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.

  • Storage: Store Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep it away from heat, sparks, and open flames.[2]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

The safe handling of Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- requires a proactive and informed approach. By understanding the potential hazards, consistently using the correct PPE, and adhering to established protocols for handling, storage, and disposal, researchers can significantly mitigate risks and maintain a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

  • Benzoic Acid Standard. (2015, April 16). Phenova.
  • Benzoic acid AGR - Labbox. Labbox.
  • BENZOIC ACID - Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5). Sigma-Aldrich.
  • BENZOIC ACID | Elemental Microanalysis. (2024, March 20). Elemental Microanalysis.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: benzoic acid - Valudor Products. (2026, January 29). Valudor Products.
  • BENZOIC ACID (RING-13C6, 99%) - Safety Data Sheet - SDS EU (Reach Annex II). (2022, September 26).
  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23). Redox.
  • 114161 - Benzoic acid - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29). Fisher Scientific.
  • Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.